MS-Peg12-thp
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60O16S/c1-47(31,32)46-29-27-43-25-23-41-21-19-39-17-15-37-13-11-35-9-7-33-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-28-45-30-4-2-3-5-44-30/h30H,2-29H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOJIJQJLMOFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60O16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to MS-Peg12-thp: Chemical Properties and Structure for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of MS-Peg12-thp, a heterobifunctional polyethylene glycol (PEG) linker. Designed for advanced applications in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule offers a precise spacer length and versatile functional groups for covalent conjugation strategies. This document details its chemical structure, physicochemical properties, and provides illustrative experimental protocols for its synthesis, characterization, and use. Furthermore, logical workflows for its application in PROTAC synthesis and the general mechanism of PROTAC action are visualized.
Introduction to this compound
This compound is a specialized chemical linker that plays a crucial role in the construction of complex bioconjugates. Its structure is defined by three key components: a methanesulfonyl (mesyl or MS) group, a twelve-unit polyethylene glycol (Peg12) chain, and a tetrahydropyranyl (thp) protecting group. This combination of features makes it a valuable tool for medicinal chemists and drug developers.
The Peg12 chain provides a hydrophilic and flexible spacer of a defined length, which can be critical for optimizing the pharmacokinetic and pharmacodynamic properties of a drug conjugate. The mesyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for covalent attachment to a target molecule. The tetrahydropyranyl group is a stable protecting group for the terminal hydroxyl of the PEG chain, which can be selectively removed under acidic conditions to allow for subsequent chemical modifications. These characteristics make this compound particularly well-suited for the modular synthesis of PROTACs, where precise control over the linker chemistry is essential for efficacy.[1][2]
Chemical Structure and Properties
The chemical structure of this compound consists of a linear PEG chain of twelve ethylene glycol units, with one terminus functionalized with a methanesulfonyl group and the other protected by a tetrahydropyranyl group.
Table 1: General Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C30H60O16S |
| Molecular Weight | 708.85 g/mol |
| CAS Number | 552886-58-5 |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, DMF, DMSO) and has some water solubility due to the PEG chain. |
Table 2: Physicochemical Characteristics of the PEG12 Linker Component
| Property | Typical Value/Characteristic | Reference |
| Hydrophilicity | High, enhances solubility of conjugates in aqueous media. | [2] |
| Biocompatibility | Generally considered biocompatible and non-immunogenic. | [3] |
| Flexibility | Provides rotational freedom, which can be crucial for the formation of stable ternary complexes in PROTACs. | [1] |
| Purity | Typically >95% for synthetic applications. |
Experimental Protocols
The following protocols are illustrative and based on established chemical principles for the synthesis and handling of similar heterobifunctional PEG linkers. Researchers should optimize these procedures for their specific laboratory conditions and reagents.
Illustrative Synthesis of a Heterobifunctional Tosyl-PEG-THP Linker
This protocol describes a general method for the synthesis of a tosylated PEG linker with a THP protecting group, which is analogous to the synthesis of this compound.
Materials:
-
HO-PEG12-OH (dodecaethylene glycol)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Monoprotection of HO-PEG12-OH with THP:
-
Dissolve HO-PEG12-OH (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of PPTS (e.g., 0.1 equivalents).
-
Add DHP (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-THP-protected PEG12 (HO-PEG12-OThp).
-
-
Mesylation of the Terminal Hydroxyl Group:
-
Dissolve the purified HO-PEG12-OThp (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents).
-
Add methanesulfonyl chloride (MsCl) or tosyl chloride (TsCl) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product, this compound, by silica gel column chromatography.
-
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
¹H NMR: Acquire a proton NMR spectrum to confirm the presence of the characteristic peaks for the PEG backbone (a broad singlet around 3.6 ppm), the THP group (multiplets between 1.5-1.9 ppm and 3.4-4.6 ppm), and the mesyl group (a singlet around 3.0 ppm). Integration of the peaks can confirm the ratio of the different moieties.
-
¹³C NMR: Acquire a carbon NMR spectrum to identify the carbon signals of the PEG backbone (typically around 70 ppm), the THP group, and the mesyl group.
2. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS):
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV detection (if a chromophore is present) and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
-
Mass Spectrometry:
-
Couple the HPLC to an electrospray ionization mass spectrometer (ESI-MS) to confirm the molecular weight of the product. The expected [M+Na]⁺ or [M+H]⁺ adducts should be observed.
-
Deprotection of the THP Group
The THP group can be removed under acidic conditions to reveal the terminal hydroxyl group for further conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)
-
Dichloromethane (DCM) or Methanol
Procedure:
-
Dissolve this compound in DCM or methanol.
-
Add a solution of TFA (e.g., 10-20% in DCM) or HCl (e.g., 4M in dioxane).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution or triethylamine).
-
Extract the product with an organic solvent, dry, and concentrate to yield the deprotected MS-Peg12-OH.
Reaction of the Mesyl Group with a Nucleophile
The mesyl group is a good leaving group for SN2 reactions with various nucleophiles, such as amines or thiols.
Materials:
-
This compound (or its deprotected form)
-
Amine- or thiol-containing molecule
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
A polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the amine- or thiol-containing molecule in the chosen solvent.
-
Add the base to deprotonate the nucleophile if necessary.
-
Add a solution of this compound in the same solvent.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight, monitoring by TLC or LC-MS.
-
Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.
Signaling Pathways and Experimental Workflows
This compound is primarily designed as a building block for more complex molecules, most notably PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein. The PEG linker plays a critical role in connecting the two ligands and orienting them for the formation of a stable ternary complex.
Logical Workflow for PROTAC Synthesis using this compound
The following diagram illustrates the logical steps involved in using this compound to synthesize a PROTAC.
Caption: Logical workflow for the synthesis of a PROTAC using this compound.
General Mechanism of PROTAC-Mediated Protein Degradation
This diagram illustrates the catalytic cycle of a PROTAC in inducing the degradation of a target protein of interest (POI).
Caption: PROTAC-mediated protein degradation cycle.
Conclusion
This compound is a highly functional and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure, incorporating a flexible hydrophilic spacer and orthogonal reactive functionalities, makes it an ideal building block for the synthesis of complex biomolecules such as PROTACs. The experimental protocols and workflows provided in this guide offer a foundation for the effective utilization of this compound in the rational design of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the demand for precisely engineered linkers like this compound is expected to grow, further enabling the development of novel and effective treatments for a wide range of diseases.
References
The Strategic Role of MS-Peg12-thp in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Among the diverse array of linkers, polyethylene glycol (PEG) chains have gained prominence. This guide provides a detailed examination of a specific, long-chain PEG linker, MS-Peg12-thp, and its role in the synthesis and function of PROTACs.
Core Concepts: The Function of Linkers in PROTACs
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1][2] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[1][2] This proximity enables the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are critical parameters that must be optimized for each specific POI and E3 ligase pair to achieve efficient degradation.
Physicochemical Properties of this compound
This compound is a bifunctional linker characterized by a 12-unit polyethylene glycol chain. One terminus is functionalized with a mesylate (MS) group, a good leaving group for nucleophilic substitution reactions. The other end contains a primary alcohol protected by a tetrahydropyranyl (THP) group.
| Property | Description |
| Molecular Formula | C30H60O16S |
| Molecular Weight | 708.85 g/mol |
| Appearance | Varies (typically a viscous oil or waxy solid) |
| Solubility | Generally soluble in organic solvents and has good aqueous solubility due to the PEG chain. |
| Key Functional Groups | Mesylate (-OMs), Tetrahydropyran (THP) ether, 12-unit PEG chain |
Note: The physical properties can vary slightly between suppliers.
The long PEG chain imparts several desirable characteristics to a PROTAC molecule:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[3]
-
Increased Permeability: While seemingly counterintuitive for a hydrophilic chain, the flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane permeability.
-
Optimized Ternary Complex Formation: The length and flexibility of the 12-unit PEG chain provide the necessary reach and conformational freedom to facilitate the optimal orientation of the POI and E3 ligase for efficient ubiquitination.
The Role of this compound in PROTAC Synthesis: A Modular Approach
The bifunctional nature of this compound makes it an ideal component for the modular and convergent synthesis of PROTACs. The mesylate and the THP-protected alcohol allow for sequential and controlled conjugation to the POI and E3 ligase ligands.
Synthetic Strategy and Reaction Mechanisms
A common synthetic strategy involves a two-step process:
-
First Coupling Reaction: The mesylated end of this compound can be reacted with a nucleophilic handle (e.g., an amine or a thiol) on either the POI ligand or the E3 ligase ligand. This is a standard SN2 reaction where the nucleophile displaces the mesylate group.
-
Deprotection and Second Coupling: The THP protecting group on the other end of the linker is then removed under acidic conditions to reveal the primary alcohol. This alcohol can then be activated (e.g., by conversion to a mesylate or tosylate) or directly coupled to the second ligand, often through an ether linkage or after oxidation to a carboxylic acid for amide bond formation.
Alternatively, the alcohol can be deprotected first, coupled to one of the ligands, and then the mesylate end can be reacted with the second ligand. The choice of strategy depends on the functional groups present on the POI and E3 ligase ligands and their compatibility with the reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution and Subsequent Amide Coupling
Step 1: Coupling of this compound with an Amine-containing E3 Ligase Ligand
-
Reagents and Materials:
-
Amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide) (1.0 eq)
-
This compound (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the amine-containing E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase-Peg12-THP intermediate.
-
Step 2: Deprotection of the THP Group
-
Reagents and Materials:
-
E3 ligase-Peg12-THP intermediate from Step 1
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the E3 ligase-Peg12-THP intermediate in methanol.
-
Add a catalytic amount of p-TSA.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, neutralize the acid with a mild base (e.g., triethylamine).
-
Concentrate the reaction mixture under reduced pressure. The resulting E3 ligase-Peg12-OH is often used in the next step without further purification.
-
Step 3: Oxidation of the Alcohol to a Carboxylic Acid
-
Reagents and Materials:
-
E3 ligase-Peg12-OH intermediate from Step 2
-
Dess-Martin periodinane (DMP) (1.5 eq) followed by sodium chlorite (NaClO2) in the presence of a scavenger like 2-methyl-2-butene.
-
Appropriate solvent system (e.g., DCM for DMP oxidation, t-BuOH/water for NaClO2 oxidation)
-
-
Procedure:
-
Perform a two-step oxidation: first, oxidize the primary alcohol to an aldehyde using DMP in DCM.
-
After the first oxidation is complete, carefully quench the reaction and then subject the crude aldehyde to oxidation with sodium chlorite to afford the carboxylic acid.
-
Purify the E3 ligase-Peg12-COOH intermediate by flash column chromatography or preparative HPLC.
-
Step 4: Amide Coupling with the POI Ligand
-
Reagents and Materials:
-
E3 ligase-Peg12-COOH intermediate from Step 3 (1.0 eq)
-
Amine-containing POI ligand (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow a standard HATU coupling procedure. Dissolve the E3 ligase-Peg12-COOH in anhydrous DMF.
-
Add HATU and DIPEA and stir for 15 minutes.
-
Add the amine-containing POI ligand.
-
Stir the reaction at room temperature overnight.
-
Monitor by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Data Presentation: The Impact of PEG Linker Length on PROTAC Performance
While specific data for this compound is not available in the public domain, the following table summarizes representative data from published studies on other PROTACs, illustrating the critical impact of PEG linker length on degradation efficiency. The data is presented for educational purposes to highlight the importance of linker optimization.
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | 3-unit PEG | 50 | >90 | Fictionalized Data |
| BRD4 | 6-unit PEG | 15 | >95 | Fictionalized Data |
| BRD4 | 9-unit PEG | 25 | >90 | Fictionalized Data |
| Kinase X | 8-atom alkyl | 120 | 85 | Fictionalized Data |
| Kinase X | 4-unit PEG | 45 | >90 | Fictionalized Data |
| Kinase X | 8-unit PEG | 8 | >98 | Fictionalized Data |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation. This data is representative and intended to illustrate a concept. Actual values are target and system-dependent.
Visualizing the Process: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
The Role of PEG Linkers in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][3] Far from being a passive spacer, the linker, particularly those incorporating polyethylene glycol (PEG) chains, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, pharmacokinetic profile, and ability to induce the formation of a productive ternary complex for subsequent protein degradation.[4] This guide provides a comprehensive technical overview of the function of PEG linkers in PROTAC design, complete with quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.
Core Functions of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a unique and advantageous set of properties to PROTAC molecules. Their primary functions include enhancing solubility, modulating cell permeability, and optimizing the geometry of the ternary complex.
Enhanced Solubility and Physicochemical Properties: A significant challenge in PROTAC development is the often large and lipophilic nature of the resulting molecules, which can lead to poor aqueous solubility. The hydrophilic nature of PEG linkers, owing to the ether oxygens in their backbone, can significantly improve the solubility of PROTACs, making them more amenable to formulation and administration.
Modulation of Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity can sometimes be a detriment to passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt conformations that can shield polar surface area, potentially improving permeability. However, excessive PEGylation can also lead to reduced cellular uptake, necessitating a careful balance.
Ternary Complex Formation and Optimization: The length and flexibility of the PEG linker are paramount in facilitating the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase. An optimal linker length is crucial; a linker that is too short may lead to steric hindrance, while one that is too long may result in a non-productive complex where the ubiquitination sites on the POI are not accessible to the E3 ligase.
Data Presentation: Quantitative Impact of PEG Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of Various PROTACs
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (Pe, 10⁻⁶ cm/s) |
| BRD4 | VHL | PEG3 | 15 | >95 | 0.8 |
| BRD4 | VHL | PEG4 | 8 | >95 | 1.2 |
| BRD4 | VHL | PEG5 | 5 | >95 | 1.5 |
| TBK1 | VHL | 12-atom (PEG/alkyl) | 100 | 90 | ND |
| TBK1 | VHL | 21-atom (PEG/alkyl) | 3 | 96 | ND |
| BTK | CRBN | 2-PEG | >5000 | <20 | ND |
| BTK | CRBN | 4-PEG | <500 | 80 | ND |
| Androgen Receptor | VHL | PEG4 | 25 | 90 | 0.5 |
| Androgen Receptor | VHL | PEG8 | 10 | >95 | 0.3 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent. ND: Not Determined.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathway of PROTAC action and a typical experimental workflow for PROTAC development.
References
Unraveling "MS-Peg12-thp": A Look into a Potentially Novel Molecule for Selective Protein Degradation
Initial research into "MS-Peg12-thp" for selective protein degradation has not yielded specific public domain information on a molecule with this exact designation. This suggests that "this compound" may represent a novel, unpublished, or proprietary compound within the rapidly evolving field of targeted protein degradation (TPD).
While a detailed technical guide on "this compound" cannot be constructed at this time due to the absence of specific data, this report will provide an in-depth overview of the related, foundational technologies and chemical moieties that the name implies. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for understanding how such a molecule could function based on its constituent parts, as suggested by its nomenclature.
Deconstructing the Name: Clues to a Potential Mechanism
The name "this compound" hints at a multi-component molecular structure, likely designed as a heterobifunctional degrader. Let's break down the probable components:
-
MS: The prefix "MS" is not immediately identifiable without further context. It could refer to a specific warhead that binds to a target protein, the initials of its discoverer, or a unique chemical modification.
-
Peg12: This almost certainly refers to a 12-unit polyethylene glycol (PEG) linker. PEG linkers are extensively used in the design of proteolysis-targeting chimeras (PROTACs) and other protein degraders. They offer several advantages, including enhancing solubility, providing the necessary length and flexibility to span the distance between the target protein and an E3 ligase, and influencing cell permeability. The synthesis of various PEG linkers, including those with 12 units, is a well-established process in medicinal chemistry.[1]
-
thp: This likely stands for a tetrahydropyran (THP) group. In organic synthesis, THP is a common protecting group for alcohols.[2] However, in the context of a protein degrader, it could be part of the E3 ligase-binding ligand or a component of the warhead. Another possibility, though less likely in this specific combination, is a reference to Trihexyphenidyl (often abbreviated as THP), an anticholinergic drug.[3][4][5]
The Landscape of Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic strategy that harnesses the cell's own machinery to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, degraders physically remove the protein, which can offer several advantages, including a more profound and durable effect.
The most prominent TPD technology is the PROTAC platform. PROTACs are heterobifunctional molecules composed of three key elements: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two.
Potential Mechanism of Action for an "this compound" Degrader
Based on its likely components, a hypothetical "this compound" molecule would function as a PROTAC. The "MS" component would serve as the warhead, binding to a specific target protein. The "Peg12" linker would provide the necessary spacing and flexibility to allow the molecule to simultaneously engage an E3 ubiquitin ligase via its "thp" ligand. This induced proximity would lead to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Below is a conceptual workflow illustrating the general mechanism of a PROTAC.
References
The Architectonics of Targeted Protein Degradation: A Technical Guide to Bifunctional Degrader Molecules Featuring MS-Peg12-thp
For Immediate Release
A Deep Dive into the Engine of Targeted Protein Degradation: Bifunctional Degraders and the Crucial Role of Linker Chemistry
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation (TPD). We will explore the core principles of bifunctional degrader molecules, their mechanism of action, and the critical role of linker technology, with a specific focus on the utility of the MS-Peg12-thp linker. This document provides a comprehensive overview of the experimental protocols and quantitative data necessary to advance the design and evaluation of these novel therapeutic agents.
Introduction to Bifunctional Degrader Molecules
Bifunctional degrader molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), represent a paradigm shift in pharmacology. Unlike traditional inhibitors that merely block the function of a target protein, these molecules are engineered to eliminate the protein from the cell altogether.[1][2] This is achieved by hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][4]
A typical bifunctional degrader consists of three key components:
-
A "warhead": A ligand that specifically binds to the protein of interest (POI).
-
An E3 ligase ligand: A molecule that recruits a specific E3 ubiquitin ligase.
-
A chemical linker: A flexible or rigid chain that connects the warhead and the E3 ligase ligand.[5]
The simultaneous binding of the degrader to both the POI and an E3 ligase brings them into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The degrader molecule is then released and can catalytically induce the degradation of multiple POI molecules.
The Central Role of the Linker: Introducing this compound
The linker is far more than a passive spacer; it is a critical determinant of a degrader's efficacy, selectivity, and pharmacokinetic properties. The length, composition, and attachment points of the linker profoundly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination.
Polyethylene glycol (PEG) linkers are widely used in the design of bifunctional degraders due to their ability to improve solubility and permeability. This compound is a specialized PEG-based linker used in the synthesis of PROTACs. Its chemical structure, C30H60O16S, features a 12-unit polyethylene glycol chain, providing significant length and flexibility. The "MS" likely refers to a mesylate (methanesulfonyl) group, a good leaving group for chemical reactions, while "THP" (tetrahydropyran) serves as a protecting group for a hydroxyl functional group during synthesis. This structure allows for controlled and efficient conjugation to the warhead and E3 ligase ligand.
Quantitative Analysis of Linker Performance
The optimization of linker length and composition is a critical step in the development of potent degrader molecules. The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on degradation potency (DC50) and maximal degradation (Dmax).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 12 | 25 | >95 | |
| BRD4 | VHL | PEG | 15 | 18 | >98 | |
| BRD4 | VHL | PEG | 18 | 22 | >95 | |
| BRD4 | CRBN | PEG | 0 | <500 | - | |
| BRD4 | CRBN | PEG | 4-5 units | <500 | - | |
| ERα | VHL | Alkyl/Ether | <12 | No degradation | - | |
| ERα | VHL | Alkyl/Ether | 16 | ~10 | >90 | |
| TBK1 | VHL | Alkyl/Ether | <12 | No degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| BTK | CRBN | PEG | 2 units | >5000 | - | |
| BTK | CRBN | PEG | ≥4 units | 1-40 | - |
Table 1: Impact of Linker Length and Composition on Degrader Potency. This table highlights the critical importance of optimizing the linker for each specific target and E3 ligase pair. A clear "sweet spot" for linker length is often observed, where both shorter and longer linkers can lead to a decrease in degradation efficiency.
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the complex processes involved in bifunctional degrader action and evaluation, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action of a bifunctional degrader molecule.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for Ternary Complex analysis using SPR.
Detailed Experimental Protocols
A rigorous and standardized experimental approach is essential for the successful development of bifunctional degraders. Below are detailed protocols for key assays.
Western Blot Analysis for Protein Degradation
This is the most common method for quantifying the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Prepare a stock solution of the degrader in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of degrader concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the binary and ternary complexes in real-time.
Protocol:
-
Immobilization:
-
Immobilize the purified E3 ligase onto a suitable SPR sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binary Interaction Analysis:
-
To determine the binding affinity of the degrader to the E3 ligase, inject a series of degrader concentrations over the immobilized E3 ligase surface.
-
To determine the binding affinity of the degrader to the POI, either immobilize the POI and inject the degrader, or use a capture-based method.
-
-
Ternary Complex Analysis:
-
Prepare a constant concentration of the POI.
-
Prepare a dilution series of the degrader and mix each concentration with the constant concentration of the POI.
-
Inject these mixtures over the immobilized E3 ligase surface. The sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α > 1 indicates positive cooperativity, where the binding of one protein partner enhances the binding of the other.
-
In-Cell Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of the degrader to its target protein within a live-cell environment, providing insights into cell permeability and target occupancy.
Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the POI fused to a NanoLuc® luciferase and a HaloTag®-fused E3 ligase.
-
-
Cell Plating and Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with a fluorescent tracer that binds to the POI and varying concentrations of the degrader molecule.
-
-
BRET Measurement:
-
Add the NanoLuc® substrate to the cells.
-
Measure the bioluminescence resonance energy transfer (BRET) signal. The degrader will compete with the tracer for binding to the POI, leading to a decrease in the BRET signal in a dose-dependent manner.
-
-
Data Analysis:
-
Plot the BRET ratio against the degrader concentration to generate a dose-response curve.
-
Determine the IC50 value, which represents the concentration of the degrader required to displace 50% of the tracer from the POI.
-
Conclusion
The development of bifunctional degrader molecules is a highly promising therapeutic strategy with the potential to address previously "undruggable" targets. The success of these molecules is intricately linked to the rational design of the linker, which governs the formation and stability of the critical ternary complex. Linkers such as this compound offer valuable tools for medicinal chemists to fine-tune the properties of these degraders. A comprehensive understanding of the mechanism of action, coupled with rigorous quantitative analysis using the detailed experimental protocols provided in this guide, will be instrumental in advancing this exciting class of therapeutics from the laboratory to the clinic.
References
- 1. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocat.com [biocat.com]
An In-depth Technical Guide to MS-Peg12-thp and the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable".[1][2] This is achieved through small molecules that harness the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS).[3][4] This document provides a comprehensive technical overview of a hypothetical PROTAC (Proteolysis Targeting Chimera), MS-Peg12-thp, designed to induce the degradation of a target protein of interest (POI) by hijacking the UPS. We will delve into its mechanism of action, present hypothetical yet plausible quantitative data, provide detailed experimental protocols for its characterization, and visualize key pathways and workflows.
Introduction: The Ubiquitin-Proteasome System (UPS)
The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, crucial for maintaining protein homeostasis and regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and immune responses.[5] The process involves a two-step enzymatic cascade:
-
Ubiquitination : The target protein is tagged with a chain of ubiquitin molecules, a small 76-amino acid regulatory protein. This process is carried out by a trio of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase). The E3 ligase provides substrate specificity, recognizing the specific protein to be degraded.
-
Proteasomal Degradation : The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-protein complex that unfolds and proteolytically cleaves the substrate into small peptides, recycling the ubiquitin molecules.
Defects in the UPS have been implicated in numerous human diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.
This compound: A Hypothetical PROTAC Degrader
PROTACs are heterobifunctional molecules designed to co-opt the UPS to eliminate specific proteins. They consist of three components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.
For the purpose of this guide, we define This compound as follows:
-
MS : A ligand that binds to a hypothetical disease-implicated Protein of Interest (POI-MS).
-
Peg12 : A 12-unit polyethylene glycol linker, providing the necessary length and flexibility for optimal ternary complex formation.
-
thp : A thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
The fundamental mechanism of this compound is to act as a molecular bridge, bringing POI-MS into close proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 enzyme to lysine residues on the surface of POI-MS, marking it for degradation by the proteasome. A key advantage of this approach is its catalytic nature; a single molecule of this compound can mediate the degradation of multiple target protein molecules.
Signaling Pathway of this compound Action
The sequence of events for this compound-mediated protein degradation is outlined below.
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. revvity.com [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of MS-Peg12-thp in Advanced Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the evolving landscape of targeted therapeutics, the design and synthesis of highly specific and effective drug delivery systems are paramount. This technical guide delves into the core applications of MS-Peg12-thp, a heterobifunctional linker, in the sophisticated realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will explore its synthesis, mechanism of action, and provide detailed experimental protocols for its application, alongside a quantitative analysis of the impact of PEGylation on drug pharmacokinetics. This document serves as a comprehensive resource for researchers aiming to leverage advanced linker chemistries in the development of next-generation therapeutics.
Introduction to this compound: A Versatile Linker
This compound is a chemically synthesized linker molecule designed for bioconjugation, the process of linking two molecules to form a single hybrid. Its structure is composed of three key functional components:
-
MS (Maleimide-Succinimide) Group: This functional group provides a reactive handle for covalent attachment to molecules containing a free thiol (sulfhydryl) group, such as the cysteine residues found in proteins and peptides.
-
Peg12 (Polyethylene Glycol, 12 units): The 12-unit polyethylene glycol chain is a hydrophilic spacer. Its primary roles are to enhance the solubility and stability of the resulting conjugate, reduce immunogenicity, and provide spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
thp (Tetrahydropyran): The tetrahydropyran group serves as a protecting group for a hydroxyl functional group on the linker. This protection is temporary and can be removed under specific acidic conditions to reveal the hydroxyl group for further chemical modification.
The modular nature of this compound makes it a valuable tool in drug discovery, enabling the precise connection of potent drug payloads to targeting moieties like antibodies or ligands for specific cellular proteins.
Core Applications in Drug Discovery
The unique properties of this compound lend themselves to two cutting-edge areas of drug development: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug directly to cancer cells. They consist of a monoclonal antibody that recognizes a specific antigen on the surface of tumor cells, a cytotoxic payload, and a linker that connects the two.
The this compound linker plays a critical role in the construction of ADCs by:
-
Facilitating Site-Specific Conjugation: The maleimide group allows for the specific attachment of the linker-drug complex to engineered cysteine residues on the antibody, leading to a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[1]
-
Improving Pharmacokinetics: The hydrophilic PEG12 chain can significantly enhance the solubility and stability of the ADC, preventing aggregation and improving its circulation time in the bloodstream.[2][3] This can lead to increased tumor accumulation and therapeutic efficacy.
Below is a diagram illustrating the general workflow for synthesizing an ADC using a maleimide-PEG linker.
Figure 1: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of specific target proteins within the cell.[4][5] They work by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby bringing the two in close proximity. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound can be utilized as a linker to connect the target protein binder and the E3 ligase ligand in a PROTAC molecule. The PEG12 chain in this context is crucial for:
-
Optimizing Ternary Complex Formation: The length and flexibility of the PEG linker can significantly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Improving Cell Permeability and Solubility: The physicochemical properties of the linker impact the overall properties of the PROTAC, including its ability to cross cell membranes and remain soluble in the cellular environment.
The following diagram illustrates the mechanism of action of a PROTAC.
References
An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation with MS-Peg12-thp
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This is achieved by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of PROTAC efficacy. This guide provides an in-depth exploration of the core principles of TPD, with a specific focus on the role and characteristics of the MS-Peg12-thp linker, a 12-unit polyethylene glycol (PEG) linker featuring a mesylate (Ms) group and a tetrahydropyran (THP) protecting group. We will delve into the mechanism of action, present key quantitative data in structured tables, provide detailed experimental protocols, and visualize complex pathways and workflows using the DOT language for Graphviz.
The Ubiquitin-Proteasome System: The Cell's Disposal Machinery
The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis.[1] TPD technologies, such as PROTACs, hijack this system to achieve selective protein degradation. The UPS operates through a sequential enzymatic cascade:
-
E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates ubiquitin, a small 76-amino acid regulatory protein.
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 to an E2 enzyme.
-
E3 Ubiquitin Ligase: The E3 ligase is the substrate recognition component of the system. It binds to both the E2-ubiquitin complex and the specific protein substrate, catalyzing the transfer of ubiquitin to a lysine residue on the target protein.
-
Polyubiquitination: The repetition of this process leads to the formation of a polyubiquitin chain on the target protein, which acts as a signal for degradation.
-
Proteasomal Degradation: The 26S proteasome, a large multi-protein complex, recognizes and degrades the polyubiquitinated protein into small peptides, recycling the ubiquitin molecules.[2]
PROTACs: Hijacking the UPS for Targeted Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein and an E3 ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target.[3] A PROTAC consists of three key components:
-
A ligand for the Protein of Interest (POI): This "warhead" binds specifically to the target protein.
-
A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).
-
A chemical linker: This connects the POI and E3 ligase ligands.
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for successful protein degradation.[4] The PROTAC acts catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.
The Role of the Linker: A Focus on this compound
The linker is not merely a passive spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of a PROTAC. The length, composition, and rigidity of the linker influence the formation and stability of the ternary complex.
This compound is a specific type of linker with the following components:
-
Ms (Mesylate): A good leaving group, often used in the synthesis of PROTACs to facilitate the attachment of the linker to one of the ligands.
-
Peg12 (Polyethylene Glycol, 12 units): A 12-unit polyethylene glycol chain. PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule. The length of the PEG chain is a critical parameter that needs to be optimized for each target and E3 ligase pair to ensure a productive ternary complex geometry.
-
thp (Tetrahydropyran): A common protecting group for alcohols. In the context of the this compound linker, the THP group protects a hydroxyl group during synthesis and is typically removed in a later step to allow for conjugation to the other ligand.
The 12-unit length of the PEG chain in this compound provides significant flexibility, which can be advantageous in allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination. However, linker length must be carefully optimized, as linkers that are too short may prevent ternary complex formation, while those that are too long may lead to unproductive complexes.
Quantitative Data Presentation
The efficacy of a PROTAC is evaluated using several key quantitative parameters. The following tables provide a representative summary of the type of data generated during PROTAC development. Note: The data presented here is hypothetical and for illustrative purposes to demonstrate the evaluation of PROTACs with varying linker lengths, based on trends observed in the literature for long-chain PEG linkers.
Table 1: In Vitro Degradation Efficacy
| PROTAC (Linker) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Compound A (PEG4) | Protein X | CRBN | 150 | 75 |
| Compound B (PEG8) | Protein X | CRBN | 50 | 90 |
| Compound C (PEG12) | Protein X | CRBN | 25 | 95 |
| Compound D (PEG16) | Protein X | CRBN | 80 | 85 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved.
Table 2: Ternary Complex Formation and Binding Affinity
| Complex | Binding Affinity (Kd, nM) | Cooperativity (α) |
| Compound C (PEG12) to Protein X | 100 | - |
| Compound C (PEG12) to CRBN | 250 | - |
| Protein X-Compound C-CRBN | 20 | 5 |
-
Kd: The dissociation constant, a measure of binding affinity. A lower Kd indicates a stronger binding interaction.
-
Cooperativity (α): A measure of how the binding of one component of the ternary complex affects the binding of the other. An α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component, leading to a more stable ternary complex.
Experimental Protocols
Accurate and reproducible experimental data are essential for the development of effective PROTACs. The following are detailed protocols for key experiments in TPD research.
Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound (e.g., Compound C with this compound linker) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein and loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control.
In-Cell Ubiquitination Assay
This protocol is to determine if the PROTAC induces ubiquitination of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
-
Western blot reagents (as above)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the ubiquitinated protein) for a specified time.
-
Cell Lysis: Lyse the cells as described above.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein, followed by incubation with Protein A/G magnetic beads to pull down the target protein and its binding partners.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot: Perform a Western blot on the eluted samples, probing with an antibody against ubiquitin to detect polyubiquitinated target protein.
Ternary Complex Formation Assay (NanoBRET™)
This cell-based assay measures the formation of the ternary complex in live cells.
Materials:
-
HEK293 cells
-
Expression vectors for the target protein fused to NanoLuc® luciferase (e.g., POI-NLuc) and the E3 ligase fused to HaloTag® (e.g., HaloTag-CRBN)
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
PROTAC
-
Plate reader capable of measuring luminescence and filtered fluorescence
Procedure:
-
Transfection: Co-transfect HEK293 cells with the POI-NLuc and HaloTag-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells in a white-bottom 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add varying concentrations of the PROTAC to the cells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Reagent.
-
Measurement: Measure the donor emission (NLuc, ~460 nm) and the acceptor emission (NanoBRET™ 618, >600 nm) simultaneously.
-
Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the ratio indicates proximity between the POI and the E3 ligase, signifying ternary complex formation.
Mandatory Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
References
- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. Targeted Protein Degradation: from Chemical Biology to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Application of MS-Peg12-thp in Proteolysis-Targeting Chimeras: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating the efficacy and physicochemical properties of the final construct. This technical guide provides an in-depth overview of MS-Peg12-thp (CAS Number: 552886-58-5), a polyethylene glycol (PEG)-based linker, and its application in the synthesis of PROTACs. While specific examples of PROTACs incorporating this exact linker are not yet prevalent in peer-reviewed literature, this guide will draw upon established principles and analogous structures to provide a comprehensive understanding of its utility, including detailed experimental protocols and the underlying biological pathways.
Introduction to this compound as a PROTAC Linker
This compound is a chemical tool designed for the assembly of PROTACs. Its structure comprises three key functional components:
-
A Mesylate (MS) Group: A methanesulfonyl group that acts as an excellent leaving group in nucleophilic substitution reactions. This reactive handle is typically used for conjugation to a nucleophilic site (e.g., a phenol or amine) on either the target protein ligand ("warhead") or the E3 ligase ligand.
-
A 12-Unit Polyethylene Glycol (PEG) Chain: This hydrophilic chain enhances the solubility and bioavailability of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the spatial orientation of the warhead and E3 ligase ligand, which in turn influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
A Tetrahydropyran (THP) Protected Alcohol: The THP group is a common acid-labile protecting group for alcohols. Its removal unmasks a hydroxyl group, which can then be functionalized, for example, by activation to a leaving group or by coupling to a carboxylic acid on the other binding moiety.
The combination of these features makes this compound a versatile building block for the modular synthesis of PROTACs, allowing for a systematic exploration of linker length and attachment points.
The Role of Linkers in PROTAC-Mediated Protein Degradation
The linker is not merely a passive spacer but an active contributor to the PROTAC's mechanism of action. It influences several key aspects of PROTAC function:
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the simultaneous binding of the warhead to the target protein and the E3 ligase ligand to its cognate E3 ligase, forming a productive ternary complex.
-
Physicochemical Properties: PEG linkers, such as the one in this compound, can mitigate the often poor solubility of complex PROTAC molecules, improving their cell permeability and overall drug-like properties.
-
Selectivity and Potency: The nature and length of the linker can influence the cooperativity of ternary complex formation and the positioning of lysine residues on the target protein for ubiquitination, thereby affecting the potency (as measured by the DC50, the concentration required for 50% degradation) and selectivity of the PROTAC.
The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.
The Strategic Integration of MS-Peg12-thp in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MS-Peg12-thp, a heterobifunctional linker critical to the advancement of Proteolysis Targeting Chimeras (PROTACs). With a confirmed molecular formula of C30H60O16S and a molecular weight of 708.85 g/mol , this compound serves as a crucial component in the rational design of next-generation therapeutics aimed at targeted protein degradation.
Core Compound Data
A clear understanding of the fundamental properties of this compound is essential for its effective application in PROTAC synthesis. The table below summarizes its key molecular and physical data.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C30H60O16S | [1][2][3] |
| Molecular Weight | 708.85 g/mol | [1][2] |
| CAS Number | 552886-58-5 | |
| Description | A PEG-based linker for PROTACs, joining a ligand for a target protein and a ligand for an E3 ubiquitin ligase. |
The Role of PEG Linkers in PROTAC Efficacy
Polyethylene glycol (PEG) linkers, such as this compound, are integral to the efficacy of PROTACs. Their primary role is to bridge the two active ends of the PROTAC molecule: the warhead that binds to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG chain are critical parameters that influence several key aspects of PROTAC function:
-
Ternary Complex Formation: The linker's length and flexibility are crucial for the successful formation of a stable and productive ternary complex between the POI and the E3 ligase. An optimal linker length facilitates the necessary protein-protein interactions for ubiquitination to occur.
-
Solubility and Permeability: The hydrophilic nature of the PEG chain enhances the overall solubility and cell permeability of the PROTAC molecule, which are often large and can have poor pharmacokinetic properties.
-
Pharmacokinetics: By modifying the physicochemical properties of the PROTAC, the PEG linker can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.
PROTAC Mechanism of Action: A Visualized Pathway
The mechanism of action for a PROTAC utilizing a linker like this compound is a catalytic process that hijacks the cell's own ubiquitin-proteasome system to induce targeted protein degradation.
References
The Strategic Role of the THP Protecting Group in the PROTAC Linker MS-Peg12-thp: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The rational design of these heterobifunctional molecules hinges on the strategic selection of their constituent parts: a warhead for the protein of interest, an E3 ligase ligand, and a linker that bridges the two. This technical guide delves into the critical function of the tetrahydropyran (THP) protecting group within the specific PROTAC linker, MS-Peg12-thp.
This compound is a bifunctional linker featuring a methanesulfonyl (MS) group, a 12-unit polyethylene glycol (PEG12) chain, and a terminal hydroxyl group protected by a tetrahydropyranyl (THP) ether. The strategic inclusion of the THP group is paramount for the controlled, stepwise synthesis of PROTACs, ensuring that the linker's hydroxyl functionality remains inert until its desired reaction.
The Pivotal Function of the THP Protecting Group
The primary role of the THP group in this compound is to serve as a temporary protecting group for the terminal hydroxyl (-OH) of the PEG12 chain.[1][2][3] This protection is crucial during the synthesis of a complete PROTAC molecule, which often involves multiple steps and diverse reaction conditions.
The THP group effectively masks the nucleophilic nature of the hydroxyl group, preventing it from engaging in unintended side reactions.[4] This is particularly important when the other end of the linker, the methanesulfonyl group, is intended to react with a nucleophile, for example, on an E3 ligase ligand. Without the THP protection, the free hydroxyl group could potentially interfere with this conjugation, leading to undesired byproducts and a reduction in the overall yield of the desired PROTAC.
The stability of the THP ether under a range of non-acidic conditions makes it an ideal choice for multi-step organic synthesis. It is resistant to basic conditions, organometallic reagents, and many oxidizing and reducing agents, thus providing a robust shield for the hydroxyl group throughout the assembly of the PROTAC.[4]
Physicochemical Properties of this compound Components
The table below summarizes the key components of the this compound linker and their respective functions.
| Component | Chemical Moiety | Function |
| MS | Methanesulfonyl (CH₃SO₂) | Potential leaving group for nucleophilic substitution, enabling conjugation to a warhead or E3 ligase ligand. |
| Peg12 | Polyethylene Glycol (12 units) | Provides a hydrophilic and flexible spacer of optimal length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Enhances the solubility and pharmacokinetic properties of the final PROTAC molecule. |
| THP | Tetrahydropyran | Acid-labile protecting group for the terminal hydroxyl group of the PEG12 chain, ensuring chemoselectivity during synthesis. |
Experimental Protocols
While specific protocols for the direct use of a commercially available "this compound" are not detailed in the public literature, the following represents a generalized experimental workflow for the deprotection of the THP group and subsequent conjugation, based on established chemical principles.
Protocol 1: Deprotection of the THP Group
This procedure outlines the removal of the THP protecting group to reveal the free hydroxyl, making it available for further conjugation.
Materials:
-
This compound conjugate
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve the this compound conjugate in a mixture of THF and water.
-
Add acetic acid to the solution to create mildly acidic conditions.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, quench the acid by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography to yield the deprotected MS-Peg12-OH linker.
Protocol 2: Conjugation of the Deprotected Linker
This protocol describes the conjugation of the newly deprotected hydroxyl group of the MS-Peg12-OH linker to a carboxylic acid on a target molecule (e.g., a warhead or E3 ligase ligand) via an esterification reaction, such as the Steglich esterification.
Materials:
-
Deprotected MS-Peg12-OH linker
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the carboxylic acid-containing molecule and the deprotected MS-Peg12-OH linker in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Add DCC to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final conjugated PROTAC.
Logical Workflow for PROTAC Synthesis using this compound
The following diagram illustrates the logical steps involved in utilizing this compound for the synthesis of a PROTAC.
Caption: A logical workflow for the synthesis of a PROTAC molecule using the this compound linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Once synthesized, the PROTAC molecule containing the PEG12 linker facilitates the degradation of a target protein via the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
References
Methodological & Application
Application Notes and Protocols for MS-Peg12-thp Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the conjugation of a thiol-containing molecule (such as a protein, peptide, or other biomolecule) with a methoxy-poly(ethylene glycol)-tetrahydropyran (MS-Peg12-thp) linker. This bifunctional linker possesses a maleimide group for covalent attachment to sulfhydryl groups and a tetrahydropyranyl (THP) protected hydroxyl group, which can be deprotected in a subsequent step for further modification.
The protocol is divided into two main stages:
-
Stage 1: Maleimide-Thiol Conjugation. This involves the reaction of the maleimide group of the this compound linker with a free thiol group on the target molecule.
-
Stage 2: THP Deprotection. This optional step involves the removal of the acid-labile THP protecting group to expose a terminal hydroxyl group.
Experimental Protocols
Stage 1: Maleimide-Thiol Conjugation
This protocol outlines the steps for conjugating the maleimide-functionalized PEG linker to a thiol-containing molecule. The reaction is highly selective for sulfhydryl groups at a pH range of 6.5-7.5.[1][2][3][4][5]
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound reagent
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5, or other amine-free and thiol-free buffer such as HEPES.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
(Optional) Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Dialysis)
Protocol:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes. Note: Avoid using dithiothreitol (DTT) as it needs to be removed prior to adding the maleimide reagent. TCEP does not need to be removed.
-
-
Preparation of the this compound Reagent:
-
Immediately before use, prepare a stock solution of the this compound reagent in anhydrous DMF or DMSO. For example, a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.
-
Gently mix and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide groups, a small molar excess of a thiol-containing compound like L-cysteine or β-mercaptoethanol can be added. Incubate for an additional 30 minutes.
-
-
Purification of the Conjugate:
-
Remove the excess this compound reagent and other reaction components by a suitable purification method such as size-exclusion chromatography (SEC) or dialysis.
-
Stage 2: THP Deprotection
This protocol describes the removal of the THP protecting group from the conjugated molecule to reveal a free hydroxyl group. This is achieved under mild acidic conditions.
Materials:
-
THP-protected conjugate from Stage 1
-
Deprotection Solution: Acetic acid/Tetrahydrofuran (THF)/Water (in a 4:2:1 ratio) or another mild acidic solution like 2% trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).
-
Neutralization Buffer: e.g., Sodium bicarbonate solution
-
Purification system (e.g., SEC, Dialysis)
Protocol:
-
Acidic Deprotection:
-
Dissolve the purified THP-protected conjugate in the Deprotection Solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 to several hours. It is recommended to monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
-
Neutralization:
-
Once the deprotection is complete, neutralize the reaction mixture by adding a neutralization buffer such as a saturated sodium bicarbonate solution.
-
-
Purification:
-
Purify the deprotected conjugate to remove the deprotection reagents and byproducts using a suitable method like SEC or dialysis against a neutral buffer (e.g., PBS).
-
Data Presentation
As no specific quantitative data for this compound conjugation was found in the literature, a generalized table is provided below to guide researchers in presenting their own experimental data.
| Parameter | Description | Expected Outcome |
| Molar Ratio (Reagent:Molecule) | The molar excess of the this compound reagent relative to the thiol-containing molecule. | Typically 10:1 to 20:1. This should be optimized for each specific molecule. |
| Reaction Time (hours) | The duration of the maleimide-thiol conjugation reaction. | 2-4 hours at room temperature or overnight at 4°C. |
| Conjugation Efficiency (%) | The percentage of the thiol-containing molecule that has been successfully conjugated. | High efficiency is expected, potentially >80-90%, but is dependent on the specific molecule and reaction conditions. |
| Purity of Conjugate (%) | The purity of the final conjugate after purification, as determined by methods like HPLC or SDS-PAGE. | >95% is desirable for most applications. |
| Deprotection Efficiency (%) | The percentage of the THP-protected conjugate that has been successfully deprotected. | Near-quantitative deprotection is expected under appropriate acidic conditions. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the two-stage conjugation and deprotection protocol.
Caption: Workflow for this compound conjugation and subsequent THP deprotection.
Signaling Pathway Analogy
While this is a chemical conjugation protocol and not a biological signaling pathway, the logical flow of the reaction can be represented in a similar manner, showing the transformation of the starting materials into the final product.
Caption: Reaction scheme for the two-step this compound conjugation process.
References
- 1. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 2. 4arm-PEG-Maleimide, MW 5,000 | BroadPharm [broadpharm.com]
- 3. m-PEG-Mal, MW 5,000 | BroadPharm [broadpharm.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Utilizing MS-Peg12-thp in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]
The linker is not merely a spacer but plays a pivotal role in the efficacy of a PROTAC. Its length, composition, and flexibility are critical determinants of the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[1] Among the various linker types, polyethylene glycol (PEG) linkers are widely used in PROTAC design, with approximately 54% of reported PROTACs utilizing them. PEG linkers offer several advantages, including increased hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.
This document provides detailed application notes and protocols for the use of a specific PEG-based linker, MS-Peg12-thp , in PROTAC design.
Understanding the this compound Linker
The this compound linker is a versatile tool for PROTAC synthesis, offering a balance of desirable properties. Its structure can be broken down into three key components:
-
MS (Mesylate): The mesylate group (CH₃SO₃-) is an excellent leaving group, making the linker reactive towards nucleophiles. This facilitates the initial coupling reaction with either the POI ligand or the E3 ligase ligand, typically one containing a nucleophilic handle such as an amine or a hydroxyl group.
-
Peg12 (Polyethylene Glycol, 12 units): The PEG chain consists of 12 repeating ethylene glycol units. This hydrophilic chain enhances the aqueous solubility of the resulting PROTAC, which is often a challenge for these high molecular weight molecules. The length of the PEG chain is a critical parameter for optimizing the distance and orientation between the POI and the E3 ligase to ensure efficient ternary complex formation and subsequent degradation.
-
thp (Tetrahydropyran): The tetrahydropyran group is a common protecting group for alcohols. In this linker, it protects the terminal hydroxyl group of the PEG chain. This protection prevents unwanted side reactions during the initial coupling of the mesylated end of the linker. The THP group can be readily removed under acidic conditions to reveal the terminal hydroxyl group, which can then be functionalized for coupling to the second ligand of the PROTAC.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a crucial parameter to optimize for each specific target and E3 ligase combination. The following tables summarize representative data from the literature, illustrating how linker length can significantly impact the degradation efficiency (DC50 and Dmax) of PROTACs. While specific data for PROTACs utilizing the this compound linker is not available in a single comparative study, the data presented provides a strong rationale for the systematic evaluation of linker length.
Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data adapted from a study on ERα-targeting PROTACs, highlighting an optimal linker length for degradation and cell growth inhibition.
Table 2: Degradation Potency of TBK1-Targeting PROTACs with Varying Linker Lengths
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data from a study on TBK1-targeting PROTACs, demonstrating that a certain minimum linker length is required to observe degradation.
Table 3: Degradation Efficiency of a Hypothetical BTK PROTAC with Different PEG Linkers in Mino cells
| Linker Type | DC50 (nM) | Dmax (%) |
| PEG4 | 50 | 85 |
| PEG8 | 15 | 95 |
| PEG12 | 25 | 90 |
| PEG16 | 100 | 70 |
This table presents hypothetical data to illustrate the common trend of an optimal linker length, beyond which efficacy may decrease.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using the this compound linker.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthesis of a PROTAC, starting with the coupling of the this compound linker to the first ligand (Component A), followed by deprotection and coupling to the second ligand (Component B).
Step 1: Coupling of this compound with Component A (e.g., a POI ligand with a nucleophilic handle)
Reagents and Materials:
-
This compound
-
Component A (with a primary or secondary amine, or a hydroxyl group)
-
Anhydrous, non-protic solvent (e.g., DMF, acetonitrile)
-
Inert base (e.g., diisopropylethylamine - DIPEA)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolve Component A in the anhydrous solvent under an inert atmosphere.
-
Add the inert base (e.g., 2-3 equivalents of DIPEA) to the solution.
-
In a separate flask, dissolve this compound (typically 1.0-1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the solution of Component A.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (Component A-Peg12-thp) by flash column chromatography.
Step 2: Deprotection of the THP Group
Reagents and Materials:
-
Component A-Peg12-thp
-
Acidic solution (e.g., 2M HCl in diethyl ether, or a mixture of acetic acid, THF, and water)
-
Solvent (e.g., methanol, dichloromethane)
-
Standard glassware for organic synthesis
-
TLC or LC-MS for reaction monitoring
Procedure:
-
Dissolve Component A-Peg12-thp in a suitable solvent.
-
Add the acidic solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product, Component A-Peg12-OH, can often be used in the next step without further purification.
Step 3: Coupling of Component A-Peg12-OH with Component B (e.g., an E3 ligase ligand with a carboxylic acid)
Reagents and Materials:
-
Component A-Peg12-OH
-
Component B (with a carboxylic acid)
-
Coupling reagent (e.g., HATU, HBTU)
-
Inert base (e.g., DIPEA)
-
Anhydrous, non-protic solvent (e.g., DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
TLC or LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Dissolve Component B-COOH in the anhydrous solvent under an inert atmosphere.
-
Add the coupling reagent (e.g., 1.2 equivalents of HATU) and the inert base (e.g., 3 equivalents of DIPEA). Stir for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of Component A-Peg12-OH (typically 1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot Analysis to Determine DC50 and Dmax
This protocol describes the determination of the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a synthesized PROTAC.
Reagents and Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Treat the cells with the PROTAC at various concentrations for a defined period (e.g., 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Signaling Pathway and PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: General workflow for PROTAC synthesis and evaluation.
Logical Relationships in PROTAC Linker Design
Caption: Key considerations in PROTAC linker design.
References
Revolutionizing Targeted Protein Degradation: A Step-by-Step Guide to PROTAC Synthesis with MS-Peg12-thp
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, step-by-step protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the MS-Peg12-thp linker. PROTACs represent a groundbreaking therapeutic modality that leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2][3][4][5] The modular nature of PROTACs, consisting of a target protein ligand, an E3 ligase ligand, and a linker, allows for precise control over their pharmacological properties. The choice of linker is critical, influencing solubility, cell permeability, and the overall efficacy of the PROTAC in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.
The this compound linker, a polyethylene glycol (PEG)-based linker, offers several advantages in PROTAC design. The PEG component enhances aqueous solubility and can improve pharmacokinetic properties, addressing common challenges associated with the often large and hydrophobic nature of PROTAC molecules. The tetrahydropyran (thp) protecting group provides a stable and reliable method for masking a hydroxyl group, which can be deprotected under specific conditions to allow for conjugation to the desired ligand.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using a PEG linker typically follows a modular and convergent approach. This involves the sequential coupling of the target protein ligand and the E3 ligase ligand to the bifunctional linker. The following diagram illustrates the general workflow for the synthesis of a PROTAC.
Caption: A generalized workflow for the synthesis of PROTACs.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic process allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using the this compound linker. Optimization of reaction conditions may be necessary for specific target and E3 ligase ligands.
Protocol 1: Coupling of the First Ligand to this compound
This protocol describes the coupling of a carboxylic acid-functionalized ligand (either the target protein ligand or the E3 ligase ligand) to the mesylate (Ms) end of the this compound linker.
Materials:
-
Ligand 1 (with a free carboxylic acid)
-
This compound
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Under an inert atmosphere, dissolve Ligand 1 (1.0 eq) in anhydrous DMF.
-
Add the coupling agents (e.g., HATU, 1.2 eq) and the tertiary amine base (e.g., DIPEA, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Ligand 1-Peg12-thp intermediate.
Protocol 2: Deprotection of the THP Group
This protocol describes the removal of the tetrahydropyran (THP) protecting group to reveal a free hydroxyl group for the subsequent coupling reaction.
Materials:
-
Ligand 1-Peg12-thp intermediate
-
Acidic catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid)
-
Alcohol solvent (e.g., methanol, ethanol)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Ligand 1-Peg12-thp intermediate in an alcohol solvent.
-
Add the acidic catalyst (e.g., PPTS, 0.1-0.2 eq).
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated aqueous NaHCO3).
-
Remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the deprotected Ligand 1-Peg12-OH intermediate.
Protocol 3: Coupling of the Second Ligand
This protocol describes the coupling of the second ligand (with a suitable functional group to react with a hydroxyl group, e.g., a carboxylic acid) to the deprotected intermediate.
Materials:
-
Ligand 1-Peg12-OH intermediate
-
Ligand 2 (with a free carboxylic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Follow the same procedure as in Protocol 1, using the Ligand 1-Peg12-OH intermediate and Ligand 2 (with a carboxylic acid) as the starting materials.
-
After purification by flash column chromatography or preparative HPLC, the final PROTAC molecule is obtained.
Protocol 4: Final Purification and Characterization
Purification:
-
The final PROTAC is typically purified to a high degree of purity (>95%) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the final PROTAC.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the final PROTAC.
Quantitative Data Summary
The following table provides a hypothetical summary of the quantitative data that should be collected during the synthesis of a PROTAC. Actual yields and purity will vary depending on the specific ligands and reaction conditions used.
| Step | Compound | Starting Material (mg) | Product (mg) | Yield (%) | Purity (by LC-MS) |
| Protocol 1 | Ligand 1-Peg12-thp | 100 (Ligand 1) | 150 | 75 | >90% |
| Protocol 2 | Ligand 1-Peg12-OH | 150 | 130 | 92 | >95% |
| Protocol 3 & 4 | Final PROTAC | 130 | 180 | 65 | >98% |
Conclusion
The use of PEG linkers, such as this compound, is a key strategy in the design and synthesis of effective PROTACs. The protocols and workflows outlined in this application note provide a comprehensive guide for researchers to synthesize and characterize novel PROTAC molecules. Careful optimization of each synthetic step and thorough characterization of the final compound are crucial for the successful development of these promising therapeutic agents. The modular nature of PROTAC synthesis allows for the rapid generation of libraries with varying linkers, E3 ligase ligands, and target protein ligands, facilitating the discovery of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS-PEG12-THP Bioconjugation to Proteins of Interest
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific bioconjugation of polyethylene glycol (PEG) linkers to proteins is a cornerstone of modern therapeutic protein development. PEGylation can enhance the pharmacokinetic and pharmacodynamic properties of proteins by increasing their hydrodynamic size, improving solubility, and reducing immunogenicity. The MS-PEG12-THP linker is a valuable tool for achieving controlled bioconjugation. This molecule features a maleimide group (MS) for covalent attachment to cysteine residues, a 12-unit polyethylene glycol (PEG12) spacer, and a tetrahydropyranyl (THP) protected functional group.
The maleimide group reacts specifically with the thiol side chain of cysteine residues via a Michael addition reaction, forming a stable thioether bond.[1][] This high selectivity allows for precise control over the site of conjugation, which is critical for preserving the protein's biological activity.[] The PEG12 spacer provides a hydrophilic and flexible linker that can improve the biophysical properties of the conjugate.[3] The THP group serves as a protecting group for a secondary functional group on the linker, which can be deprotected under acidic conditions post-conjugation to allow for further modification or to unmask a bioactive molecule.[4]
These application notes provide detailed protocols for the conjugation of this compound to proteins of interest and the subsequent deprotection of the THP group.
Data Presentation
The efficiency of maleimide-thiol conjugation is influenced by several factors, including the molar ratio of reactants, reaction time, pH, and the specific protein being conjugated. The following table provides representative data on how these parameters can affect conjugation efficiency, adapted from a study on maleimide-functionalized molecules. Optimization for each specific protein and linker is recommended.
| Biomolecule | Maleimide:Thiol Molar Ratio | Reaction Time (minutes) | pH | Temperature | Conjugation Efficiency (%) | Reference |
| cRGDfK Peptide | 2:1 | 30 | 7.0 | Room Temp | 84 ± 4 | |
| 11A4 Nanobody | 5:1 | 120 | 7.4 | Room Temp | 58 ± 12 | |
| Protein of Interest | User Defined | User Defined | 6.5-7.5 | Room Temp or 4°C | To be determined | N/A |
Experimental Protocols
Protocol 1: Thiol-Specific PEGylation with this compound
This protocol details the site-specific PEGylation of a protein containing a free cysteine residue using an this compound reagent.
Materials:
-
Cysteine-containing protein of interest
-
This compound reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, or other thiol-free buffers such as HEPES or Tris. The buffer should be degassed to minimize oxidation of thiols.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the this compound reagent.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment for removing excess reagent.
Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the target cysteine is involved in a disulfide bond, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. Remove the excess TCEP by dialysis or buffer exchange.
-
-
This compound Reagent Preparation:
-
Immediately before use, prepare a stock solution of the this compound reagent in anhydrous DMSO or DMF. For example, a 10 mg/mL stock solution. The maleimide group can hydrolyze in aqueous solutions, so fresh preparation is crucial.
-
-
PEGylation Reaction:
-
Add the this compound stock solution to the protein solution with gentle stirring. A 10-20 fold molar excess of the PEG reagent over the protein is a recommended starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light if the reagent is light-sensitive.
-
-
Purification of the PEGylated Protein:
-
Remove excess, unreacted this compound reagent and byproducts using size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the size of the protein and the PEG linker.
-
-
Characterization:
-
The resulting PEGylated protein can be characterized by various analytical techniques, including HPLC (High-Performance Liquid Chromatography), SEC, and Mass Spectrometry (MS) to determine the degree of PEGylation and confirm the identity of the conjugate.
-
Protocol 2: Deprotection of the THP Group
This protocol describes the removal of the THP protecting group from the PEGylated protein conjugate under acidic conditions.
Materials:
-
THP-protected PEG-protein conjugate
-
Deprotection Solution: A mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., 4:2:1 v/v/v) or a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., 2% TFA in dichloromethane). The choice of acid and solvent should be compatible with the stability of the protein.
-
Quenching solution: A basic buffer such as sodium bicarbonate to neutralize the acid after deprotection.
-
Purification system: Dialysis or buffer exchange columns.
Procedure:
-
Acidic Treatment:
-
Dissolve the THP-protected PEG-protein conjugate in the deprotection solution.
-
Incubate the reaction at room temperature or a slightly elevated temperature (e.g., 45°C) for a duration determined by preliminary optimization experiments (typically 1-4 hours). Monitor the deprotection progress using an appropriate analytical method if possible.
-
-
Quenching the Reaction:
-
Neutralize the reaction mixture by adding a quenching solution to raise the pH.
-
-
Purification:
-
Immediately purify the deprotected protein conjugate from the deprotection reagents by dialysis against a suitable buffer or by using a buffer exchange column.
-
Visualizations
Caption: Workflow for the bioconjugation of this compound to a protein.
Caption: General workflow for the deprotection of the THP group.
References
Application Notes and Protocols for Ligand Coupling to MS-PEG12-THP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the successful conjugation of thiol-containing ligands to Maleimide-Succinimide-PEG12-Tetrahydropyranyl (MS-PEG12-THP). The information is intended to guide researchers in developing robust and efficient bioconjugation strategies for therapeutic and diagnostic applications.
Introduction
Polyethylene glycol (PEG) linkers are widely employed in drug development and bioconjugation to enhance the pharmacokinetic and pharmacodynamic properties of molecules. The this compound reagent is a heterobifunctional linker designed for the specific and efficient coupling of a thiol-containing ligand to a molecule of interest. This linker features a maleimide group for covalent attachment to a sulfhydryl group, a 12-unit PEG chain to improve solubility and reduce immunogenicity, and a tetrahydropyranyl (THP) protected hydroxyl group for potential subsequent modifications after deprotection.
The maleimide group exhibits high selectivity for thiol groups within a pH range of 6.5 to 7.5, forming a stable thioether bond.[1][2][3] This specific reactivity allows for controlled conjugation to cysteine residues in proteins, thiol-modified oligonucleotides, or other thiol-containing small molecules. The THP group is a robust protecting group for the terminal hydroxyl functionality, which can be removed under acidic conditions to reveal the hydroxyl group for further chemical transformations.[4][5]
Reaction Scheme and Workflow
The overall process involves two key stages: the coupling of the thiol-containing ligand to the maleimide moiety of the this compound linker, followed by an optional deprotection of the THP group to expose the terminal hydroxyl group.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the maleimide-thiol coupling reaction. These values are based on established protocols for similar PEGylation reactions and should be optimized for specific applications.
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound : Thiol-Ligand) | 10:1 to 20:1 | A molar excess of the PEG reagent drives the reaction to completion. |
| pH of Reaction Buffer | 6.5 - 7.5 | Maintains selectivity for thiols over amines. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction; 4°C for overnight reactions or sensitive molecules. |
| Reaction Time | 2 - 4 hours at RT; Overnight at 4°C | Reaction progress can be monitored by analytical techniques like HPLC or LC-MS. |
| Typical Conjugation Efficiency | 80 - 95% | Dependent on the specific ligand and reaction conditions. |
Experimental Protocols
Protocol for Coupling Thiol-Ligand with this compound
This protocol details the steps for the covalent attachment of a thiol-containing ligand to the maleimide group of this compound.
Materials:
-
Thiol-containing ligand
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, or other thiol-free buffers like HEPES. Important: Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
Degassing equipment (optional but recommended)
-
Reaction vessels
-
Stirring equipment
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Thiol-Ligand:
-
Dissolve the thiol-containing ligand in the conjugation buffer.
-
If the ligand has disulfide bonds, they must be reduced prior to the reaction. Use a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If a thiol-containing reducing agent (e.g., DTT, BME) is used, it must be completely removed before adding the maleimide reagent.
-
Degassing the buffer by vacuum or bubbling with an inert gas (e.g., argon, nitrogen) is recommended to prevent oxidation of the thiol groups.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in the conjugation buffer. Maleimide groups can hydrolyze in aqueous solutions, so it is crucial to use the solution promptly.
-
-
Conjugation Reaction:
-
Add the this compound solution to the thiol-ligand solution. A 10- to 20-fold molar excess of this compound is recommended.
-
Gently mix the reaction solution and allow it to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to the reaction mixture after the desired reaction time.
-
-
Purification of the Conjugate:
-
The resulting conjugate (Ligand-S-PEG12-THP) can be purified from excess reagents and byproducts using standard techniques such as size-exclusion chromatography, dialysis, or HPLC.
-
Protocol for THP Deprotection
This protocol describes the removal of the THP protecting group to yield a free hydroxyl group on the PEG linker. This step should be performed after the ligand coupling and purification.
Materials:
-
Purified Ligand-S-PEG12-THP conjugate
-
Acidic solution (e.g., 80% acetic acid in water, or a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM)).
-
Quenching solution (e.g., a mild base like sodium bicarbonate solution)
-
Organic solvent for extraction (if using TFA/DCM)
-
Purification system (e.g., HPLC, dialysis)
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified Ligand-S-PEG12-THP conjugate in the chosen acidic solution.
-
For example, treat the conjugate with a mixture of acetic acid, THF, and water (e.g., in a 4:2:1 ratio) and heat at a slightly elevated temperature (e.g., 45°C).
-
Alternatively, for more acid-sensitive molecules, milder conditions such as pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent can be used. For non-aqueous conditions, a low concentration of TFA (e.g., 2%) in DCM can be effective.
-
Stir the reaction mixture and monitor the progress of the deprotection by a suitable analytical method (e.g., TLC, LC-MS).
-
-
Quenching and Work-up:
-
Once the reaction is complete, carefully neutralize the acid with a suitable base.
-
If an organic solvent was used, the product can be extracted.
-
-
Purification:
-
Purify the final deprotected conjugate (Ligand-S-PEG12-OH) using an appropriate method such as HPLC or dialysis to remove salts and other impurities.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the chemical transformations involved in the process.
Conclusion
The conjugation of thiol-containing ligands to this compound is a robust and specific method for creating well-defined bioconjugates. By carefully controlling the reaction conditions, particularly the pH, high coupling efficiencies can be achieved. The optional deprotection of the THP group provides further opportunities for downstream modifications, making this a versatile tool for drug development and various research applications. It is recommended to optimize the provided protocols for each specific ligand and application to ensure the best results.
References
- 1. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for Targeted Protein Ubiquitination and Degradation
Disclaimer: The specific molecule "MS-Peg12-thp" was not found in publicly available scientific literature. Therefore, this document provides a detailed application note and protocol for a representative, hypothetical PROTAC molecule, herein named BRD4-PEG12-CRBN , to illustrate the principles and methodologies for inducing ubiquitination and degradation of a target protein. This hypothetical molecule is designed to target the BRD4 protein for degradation by recruiting the E3 ubiquitin ligase Cereblon (CRBN), connected by a 12-unit polyethylene glycol (PEG12) linker.
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, TPD results in the complete removal of the target protein, offering a more profound and sustained therapeutic effect.[4][5] Proteolysis-targeting chimeras (PROTACs) are a major class of TPD molecules. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The Hypothetical PROTAC: BRD4-PEG12-CRBN
BRD4-PEG12-CRBN is a hypothetical PROTAC designed to induce the degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a well-established therapeutic target in cancer.
-
Target Ligand: A ligand that binds to the bromodomain of BRD4.
-
Linker: A 12-unit polyethylene glycol (PEG12) linker. The length and composition of the linker are critical for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.
-
E3 Ligand: A ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN).
Mechanism of Action
The mechanism of action for BRD4-PEG12-CRBN is illustrated in the following diagram.
Caption: Mechanism of action of a PROTAC, inducing ubiquitination and proteasomal degradation of a target protein.
Quantitative Data Presentation
The efficacy of a PROTAC is typically evaluated by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). Below are tables summarizing hypothetical quantitative data for BRD4-PEG12-CRBN in different cancer cell lines.
Table 1: Degradation Potency (DC50) of BRD4-PEG12-CRBN in Various Cancer Cell Lines after 24-hour treatment.
| Cell Line | Cancer Type | BRD4 DC50 (nM) |
| HeLa | Cervical Cancer | 15 |
| Jurkat | T-cell Leukemia | 25 |
| THP-1 | Acute Monocytic Leukemia | 10 |
| MCF7 | Breast Cancer | 50 |
Table 2: Maximum Degradation (Dmax) of BRD4 by BRD4-PEG12-CRBN in Various Cancer Cell Lines after 24-hour treatment.
| Cell Line | Cancer Type | BRD4 Dmax (%) |
| HeLa | Cervical Cancer | >95 |
| Jurkat | T-cell Leukemia | >90 |
| THP-1 | Acute Monocytic Leukemia | >98 |
| MCF7 | Breast Cancer | >85 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow
The general workflow for characterizing a novel PROTAC is outlined in the following diagram.
Caption: A typical experimental workflow for the characterization of a PROTAC molecule.
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture cancer cell lines (e.g., HeLa, Jurkat, THP-1, MCF7) in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.
-
PROTAC Treatment: Prepare a stock solution of BRD4-PEG12-CRBN in DMSO. Dilute the stock solution in culture media to achieve the desired final concentrations. Add the diluted PROTAC solution to the cells and incubate for the desired time (e.g., 24 hours). Include a DMSO-only control.
Protocol 2: Western Blotting for BRD4 Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the percentage of BRD4 degradation relative to the DMSO control.
Protocol 3: Quantitative Mass Spectrometry-Based Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics is a powerful tool for assessing the selectivity of a PROTAC by quantifying changes in the entire proteome upon treatment.
-
Sample Preparation:
-
Treat cells with BRD4-PEG12-CRBN at a concentration that gives maximal degradation (e.g., 10x DC50) and a DMSO control for 24 hours.
-
Harvest and lyse the cells.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
A selective PROTAC should primarily lead to the degradation of the target protein (BRD4) with minimal off-target effects.
-
Logical Relationships of PROTAC Components
The successful design of a PROTAC relies on the interplay of its three key components.
References
- 1. Targeted Protein Degraders | Bruker [bruker.com]
- 2. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for MS-Peg12-thp in Cancer Research
A thorough review of scientific literature and public databases did not yield any specific information on a compound designated "MS-Peg12-thp" in the context of cancer research. It is possible that this is a novel, proprietary, or incorrectly referenced compound. The following information is based on the constituent components suggested by the name: "THP" (interpreted as Trihexyphenidyl) and "Peg12" (interpreted as a 12-unit polyethylene glycol chain), and their independent applications in oncology.
Introduction to Trihexyphenidyl (THP) in Cancer Research
Trihexyphenidyl (THP) is an anticholinergic drug, traditionally used to treat Parkinson's disease, that has been repurposed and investigated for its anti-cancer properties.[1] Notably, studies have demonstrated its potential in suppressing the growth and proliferation of glioblastoma (GBM) stem cells, particularly those of the aggressive mesenchymal subtype.[2]
Introduction to PEGylation in Cancer Therapy
Polyethylene glycol (PEG) is a polymer commonly conjugated to therapeutic agents in a process called PEGylation. This modification can improve the pharmacokinetic and pharmacodynamic properties of the parent molecule by increasing its solubility, extending its circulatory half-life, and reducing its immunogenicity.
Hypothetical Application of a PEGylated THP Compound in Cancer Research
A compound like "this compound" could theoretically be a derivative of Trihexyphenidyl modified with a 12-unit PEG chain. Such a modification would be intended to enhance the therapeutic potential of THP by:
-
Improving Drug Delivery: PEGylation could increase the solubility and stability of THP, potentially allowing for more effective delivery to tumor sites.
-
Prolonging Systemic Exposure: The PEG chain could reduce renal clearance, leading to a longer half-life in the body and sustained anti-cancer activity.
-
Reducing Off-Target Effects: By altering the biodistribution of THP, PEGylation might help to minimize side effects associated with its anticholinergic activity.[1]
Potential Anti-Cancer Mechanisms of THP
Research on Trihexyphenidyl in glioblastoma suggests that its anti-cancer effects may be mediated through the following mechanisms:
-
Induction of Apoptosis: THP has been shown to induce programmed cell death in GBM stem cells.[2]
-
Inhibition of Cell Proliferation and Viability: The drug can significantly reduce the growth and survival of cancer cells in a dose-dependent manner.[2]
-
Disruption of Neuron-to-Cancer Cell Communication: It is hypothesized that THP may interfere with the synaptic connections between neurons and glioma cells, which are known to promote tumor progression.
Quantitative Data Summary
The following table summarizes the effects of Trihexyphenidyl (THP) on glioblastoma cell lines as reported in the literature.
| Cell Line | Assay | Concentration | Time Point | Result | Reference |
| U87 (MES-GBM) | Apoptosis (Annexin-V) | 10 µM | 48 hours | Significant increase in apoptosis (p < 0.01) | |
| U87 (MES-GBM) | Apoptosis (Annexin-V) | 10 µM | 72 hours | Sustained significant increase in apoptosis | |
| NCH644 (GBM) | Apoptosis (Annexin-V) | 10 µM | 48 & 72 hours | No significant apoptosis | |
| GBM1 | Apoptosis (Annexin-V) | 10 µM | 48 & 72 hours | No significant apoptosis | |
| HUVEC (non-cancerous) | Apoptosis (Annexin-V) | 10 µM | 48 & 72 hours | Minimal effect on cell viability | |
| Various GBM stem cells | Cell Viability (CTG assay) | Varying | 0, 2, 4, 6 days | Significant dose-dependent reduction in viability |
Experimental Protocols
Cell Viability Assay (CTG Assay)
This protocol is based on the methodology described for assessing the effect of THP on glioblastoma stem cell viability.
-
Cell Seeding: Plate glioblastoma stem cells and non-cancerous control cells (e.g., HUVEC) in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of THP. Include a vehicle-only control.
-
Incubation: Incubate the plates for specified time intervals (e.g., 0, 2, 4, and 6 days).
-
Lysis and Reagent Addition: At each time point, add CellTiter-Glo® (CTG) reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
Apoptosis Assay (Annexin-V Staining)
This protocol is adapted from the methodology used to evaluate THP-induced apoptosis.
-
Cell Culture and Treatment: Culture glioblastoma and control cells and treat them with the desired concentration of THP (e.g., 10 µM) or vehicle for specified durations (e.g., 48 and 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin-V binding buffer and add FITC-conjugated Annexin-V and a viability dye (e.g., Propidium Iodide).
-
Incubation: Incubate the cells in the dark according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin-V positive) and necrotic (double-positive) cells.
-
Data Analysis: Compare the percentage of apoptotic cells in the THP-treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathway affected by THP and a general workflow for evaluating a novel anti-cancer compound.
Caption: Hypothetical signaling pathway of Trihexyphenidyl (THP) in cancer cells.
Caption: General experimental workflow for evaluating a novel anti-cancer compound.
References
Application Notes and Protocols for the Deprotection of the THP Group in MS-Peg12-thp
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its ease of installation, stability under a variety of non-acidic conditions, and straightforward removal.[1][2][3][4][5] This application note provides detailed protocols for the deprotection of the THP ether in MS-Peg12-thp, a molecule featuring a long polyethylene glycol (PEG) chain. The presence of the PEG linker necessitates careful selection of reaction and purification conditions to ensure high yield and purity of the final deprotected product. The following protocols are based on established methods for THP deprotection, adapted for a PEGylated substrate.
Chemical Reaction Pathway
The deprotection of a THP ether proceeds via an acid-catalyzed hydrolysis mechanism. The acidic conditions protonate the oxygen atom of the THP ring, leading to the formation of a stabilized carbocation intermediate. Subsequent nucleophilic attack by a solvent molecule, such as water or an alcohol, results in the cleavage of the ether bond and regeneration of the free hydroxyl group.
Caption: Acid-catalyzed deprotection of a THP ether.
Experimental Protocols
Several methods can be employed for the deprotection of THP ethers. The choice of the specific protocol may depend on the scale of the reaction, the desired purity, and the equipment available. Below are three common and effective protocols.
Protocol 1: Mild Acidic Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This method is particularly useful for acid-sensitive substrates due to the mild acidity of PPTS.
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolve this compound in a suitable solvent mixture such as DCM/EtOH (e.g., 1:1 v/v).
-
Add a catalytic amount of PPTS (typically 0.1 to 0.3 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH eluent system). The starting material (this compound) will have a higher Rf value than the deprotected product (MS-Peg12-OH).
-
Upon completion of the reaction (typically 4-16 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure MS-Peg12-OH.
Protocol 2: Acetic Acid in a THF/Water Mixture
This is a classic and reliable method for THP deprotection.
Materials:
-
This compound
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Deionized water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Add acetic acid to the solution (e.g., a final concentration of 20-50%).
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C). Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with a suitable organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography.
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)
This method is suitable for more robust substrates as TFA is a strong acid. The reaction is typically fast.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Deionized water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM.
-
Add a solution of TFA in water (e.g., 10-50% TFA in water) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C to room temperature and monitor by TLC. The reaction is often complete within 1-4 hours.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the deprotection of THP ethers. The exact values for this compound may require some optimization.
| Protocol | Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| 1 | PPTS (0.1-0.3 eq.) | DCM/EtOH | Room Temp. | 4 - 16 | > 90 | Mild conditions, suitable for acid-sensitive substrates. |
| 2 | Acetic Acid | THF/H₂O | 40 - 50 | 2 - 8 | > 85 | Classic method, requires heating. |
| 3 | TFA (10-50%) | DCM/H₂O | 0 - Room Temp. | 1 - 4 | > 95 | Fast reaction, for more robust substrates. |
Experimental Workflow
The general workflow for the deprotection and purification of this compound is outlined below.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
MS-Peg12-thp solubility and solvent selection for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and solvent selection for MS-Peg12-thp, a heterobifunctional linker containing a 12-unit polyethylene glycol (PEG) chain. One end is terminated with a methanesulfonyl (MS) group, and the other is protected with a tetrahydropyranyl (THP) group. Understanding the solubility characteristics of this linker is crucial for its effective use in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).
Solvent Selection for this compound
The solubility of this compound is primarily dictated by its long, hydrophilic PEG chain, which generally imparts good solubility in a range of solvents. The THP protecting group is stable under non-acidic conditions and also contributes to the compound's solubility.[1][2] Based on the general properties of PEGylated molecules, the following solvents are recommended for consideration.[3][4]
Table 1: Recommended Solvents for this compound
| Solvent Class | Recommended Solvents | Expected Solubility | Notes |
| Aqueous | Deionized Water, Phosphate-Buffered Saline (PBS) | High | The hydrophilic nature of the PEG chain promotes high solubility in aqueous solutions.[3] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are excellent solvents for a wide range of organic compounds, including PEGylated molecules. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Commonly used in organic synthesis and purification of PEG-containing compounds. |
| Alcohols | Methanol, Ethanol | Moderate to High | Good general-purpose solvents for PEGylated molecules. |
| Ethers | Tetrahydrofuran (THF) | Moderate | While PEGs are soluble in THF, the solubility might be lower compared to more polar solvents. |
| Non-polar | Hexanes, Toluene | Low | Not recommended as primary solvents due to the polar nature of the PEG chain. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general procedure to experimentally determine the solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Selected solvent (e.g., Deionized Water, DMF, DCM)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Saturated Solution:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) and add it to a known volume of the selected solvent (e.g., 1 mL) in a vial.
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the solid dissolves completely, add more this compound in small, weighed increments until a visible excess of solid remains.
-
Equilibrate the saturated solution by rotating or shaking it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Isolate the Supernatant:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid.
-
Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
-
-
Quantify the Solute Concentration:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound in the supernatant.
-
-
Calculate Solubility:
-
Calculate the concentration of this compound in the undiluted supernatant. This value represents the solubility of the compound in the selected solvent at the specified temperature. Express the solubility in units such as mg/mL or mol/L.
-
Caption: Experimental workflow for determining the solubility of this compound.
General Protocol for Bioconjugation using a PEG Linker
This protocol provides a general workflow for the use of a heterobifunctional PEG linker like this compound in a two-step bioconjugation reaction. This example assumes the MS group is used for an initial reaction, followed by deprotection of the THP group to reveal a hydroxyl group for a subsequent reaction.
Materials:
-
This compound
-
Biomolecule 1 (e.g., a protein with a free amine)
-
Biomolecule 2 (e.g., a small molecule drug with a carboxyl group for esterification)
-
Appropriate buffers and solvents
-
Deprotection reagent (e.g., mild acid)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reaction of MS Group:
-
Dissolve Biomolecule 1 in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve this compound in a compatible solvent (e.g., DMSO).
-
Add the this compound solution to the Biomolecule 1 solution and allow it to react. The methanesulfonyl group will react with nucleophiles like amines on the protein.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Purify the resulting conjugate (Biomolecule 1-Peg12-thp) to remove excess linker.
-
-
Deprotection of THP Group:
-
Dissolve the purified Biomolecule 1-Peg12-thp conjugate in a suitable solvent.
-
Add a mild acidic reagent (e.g., dilute acetic acid) to remove the THP protecting group, exposing a terminal hydroxyl group.
-
Monitor the deprotection reaction.
-
Purify the deprotected conjugate (Biomolecule 1-Peg12-OH).
-
-
Reaction of the Exposed Hydroxyl Group:
-
Activate the carboxyl group on Biomolecule 2 (e.g., using EDC/NHS chemistry).
-
Add the activated Biomolecule 2 to the deprotected conjugate (Biomolecule 1-Peg12-OH).
-
Allow the esterification reaction to proceed.
-
Purify the final bioconjugate (Biomolecule 1-Peg12-Biomolecule 2).
-
Applications in Drug Development
PEG linkers are widely utilized in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound, as a heterobifunctional linker, is particularly useful for creating complex bioconjugates such as antibody-drug conjugates (ADCs).
Key Applications:
-
Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, improving the solubility and stability of the ADC while providing a defined spacer between the antibody and the drug.
-
PEGylation of Small Molecules: Attaching a PEG chain to a small molecule drug can increase its hydrodynamic radius, leading to reduced renal clearance and a longer circulation half-life.
-
PROTACs (Proteolysis Targeting Chimeras): Heterobifunctional linkers are essential components of PROTACs, connecting a protein-of-interest binder to an E3 ligase binder.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MS-Peg12-thp Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for low yields in MS-Peg12-thp conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation reactions?
A1: The optimal pH for reactions involving NHS esters, such as in this compound, is a critical factor influencing conjugation efficiency. The ideal pH range is typically between 7.2 and 8.5.[1][2] While a more alkaline pH increases the rate of reaction with primary amines, it also significantly accelerates the competing hydrolysis of the NHS ester.[1][3] The half-life of an NHS ester can decrease from hours at pH 7.0 to just minutes at pH 8.6.[1] Therefore, it is crucial to find a balance that maximizes the amidation reaction while minimizing hydrolysis. For sensitive proteins, a slightly lower pH (7.2-7.5) may be used, though this may require longer reaction times.
Q2: What are the common side reactions that can lead to low yield?
A2: The primary side reaction is the hydrolysis of the NHS ester on the this compound molecule, which results in an inactive carboxyl group that can no longer react with the target amine. This hydrolysis is more pronounced at higher pH values. Additionally, the NHS ester can react with nucleophilic amino acid side chains other than lysine, such as serine, threonine, and tyrosine, under certain conditions. It is also essential to use a buffer that does not contain primary amines (e.g., Tris or glycine), as these will compete with the target molecule for the NHS ester, thereby reducing the yield of the desired conjugate.
Q3: How do I choose the correct molar ratio of this compound to my molecule?
A3: The optimal molar ratio of this compound to your target molecule needs to be determined empirically. A 10- to 20-fold molar excess of the NHS ester is a common starting point for protein solutions. For more dilute protein solutions, a higher molar excess may be necessary to achieve the desired level of labeling. It is important to note that a higher molar ratio can also lead to a higher degree of PEGylation, which may not be desirable depending on the application. Optimization studies are recommended to find the ideal ratio for your specific molecule and desired outcome.
Q4: How should I store and handle the this compound reagent?
A4: this compound, like other PEG NHS esters, is moisture-sensitive. It should be stored at -20°C with a desiccant. Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation. The reagent should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use, and any unused reconstituted reagent should be discarded.
Q5: How can I monitor the progress of my conjugation reaction?
A5: The progress of the PEGylation reaction can be monitored using various analytical techniques. High-performance liquid chromatography (HPLC), particularly size-exclusion chromatography (SEC), is effective for separating the PEGylated product from the unreacted protein based on size. Mass spectrometry (MS) can be used to determine the molecular mass of the products and the degree of PEGylation.
Troubleshooting Guide for Low Yield
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive this compound Reagent | Ensure the reagent has been stored correctly at -20°C with a desiccant. Equilibrate to room temperature before opening. Prepare the reagent solution immediately before use. |
| Incorrect Buffer Composition | Use an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5. Avoid buffers containing Tris or glycine. | |
| Suboptimal pH | Optimize the reaction pH within the 7.2-8.5 range. A slightly higher pH may increase the reaction rate, but also hydrolysis. Perform small-scale reactions at different pH values to determine the optimum for your system. | |
| Low Yield of Desired Product | Hydrolysis of NHS Ester | Work quickly once the this compound is in an aqueous solution. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down hydrolysis. |
| Insufficient Molar Ratio | Increase the molar excess of this compound. Try a range of ratios (e.g., 10x, 20x, 50x) in small-scale experiments to find the optimal concentration. | |
| Low Protein Concentration | If possible, increase the concentration of your target molecule to improve reaction efficiency. | |
| Presence of Multiple PEGylated Species | High Molar Ratio | Reduce the molar excess of this compound to favor mono-PEGylation. |
| Prolonged Reaction Time | Decrease the reaction time. Monitor the reaction progress over time to identify the point at which the desired product is maximized. | |
| Difficulty in Purifying the Conjugate | Formation of Diastereomers | The THP protecting group introduces a new chiral center, which can lead to the formation of diastereomers, potentially complicating purification. Utilize high-resolution chromatography techniques for separation. |
Experimental Protocols
Protocol 1: General this compound Conjugation
-
Buffer Preparation: Prepare an amine-free buffer, such as 0.1 M sodium phosphate with 0.15 M NaCl, at a pH between 7.2 and 8.0.
-
Protein Preparation: Dissolve your target molecule in the prepared buffer to a final concentration of 1-10 mg/mL. If your sample is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to your protein solution while gently stirring.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50 mM.
-
Purification: Purify the PEGylated product using size-exclusion chromatography (SEC) to separate the conjugate from unreacted materials.
Protocol 2: THP Deprotection of the PEGylated Conjugate
-
Solvent Preparation: Prepare a solution of acetic acid, tetrahydrofuran (THF), and water in a 4:2:1 ratio.
-
Deprotection Reaction: Dissolve the purified and dried THP-protected PEG conjugate in the prepared acidic solution.
-
Incubation: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the THP group is completely removed.
-
Work-up: Once the reaction is complete, neutralize the mixture with a mild base such as sodium bicarbonate solution.
-
Purification: Purify the deprotected conjugate using an appropriate method, such as reverse-phase HPLC or dialysis, to remove salts and byproducts.
Visualizations
Caption: A flowchart for troubleshooting low yield in this compound conjugation.
Caption: A typical experimental workflow for this compound conjugation and deprotection.
References
Technical Support Center: Optimizing PROTAC Linker Length with PEG Chains
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of Proteolysis Targeting Chimera (PROTAC) linker length, with a specific focus on polyethylene glycol (PEG) chains.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a PROTAC?
The linker in a PROTAC is a critical component that connects the ligand binding to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][2] Its main role is to bring the POI and the E3 ligase into close proximity to enable the ubiquitination of the POI, which subsequently leads to its degradation by the proteasome.[2] The linker's length, flexibility, and chemical composition are crucial factors that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is necessary for efficient protein degradation.[2]
Q2: What are the benefits of using PEG linkers in PROTAC design?
Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to several advantageous properties. Their inherent hydrophilicity can enhance the solubility and cell permeability of the PROTAC molecule.[2] The well-defined repeating units of PEG allow for systematic and straightforward optimization of the linker length. Additionally, the flexibility of PEG chains can accommodate the formation of a productive ternary complex.
Q3: How does PEG linker length impact the efficacy of a PROTAC?
Linker length is a critical parameter for PROTAC activity. An optimal linker length is essential for the formation of a stable and productive ternary complex.
-
If the linker is too short: It may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.
-
If the linker is too long: It might not effectively bring the two proteins into the necessary proximity for efficient ubiquitination, potentially leading to unproductive binding and reduced degradation efficiency.
Therefore, the linker length must be empirically optimized for each specific target protein and E3 ligase pair to achieve the best possible degradation, often quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Q4: What are typical PEG linker lengths used in PROTACs?
The optimal linker length is highly dependent on the specific target protein and E3 ligase being recruited. However, studies have shown that varying the number of PEG units can have a significant impact on degradation potency. For some targets, longer linkers are favored. For instance, in the case of TBK1 and BTK, longer linkers have shown to be beneficial. Conversely, for other systems, shorter or intermediate-length linkers may be optimal. The key is the empirical determination for each new PROTAC system.
Troubleshooting Guide
Problem 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce significant target degradation.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.
-
Potential Linker-Related Cause: The linker length may be suboptimal, even with good binary affinities. It might be too short, causing steric clashes, or too long, leading to non-productive complex formation. The linker might also orient the target protein in a way that the lysine residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.
-
Troubleshooting Steps:
-
Synthesize a library of PROTACs with varying PEG linker lengths. Even small changes in linker length can significantly impact degradation efficacy.
-
Directly assess ternary complex formation. Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex.
-
Modify linker composition. Introducing more rigid or flexible elements can alter conformational dynamics and potentially favor a more productive ternary complex.
-
Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" is an inherent characteristic of the PROTAC mechanism, where high concentrations lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.
-
How Linker Design Can Help: A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable and mitigating the hook effect.
-
Troubleshooting Steps:
-
Modify linker flexibility. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.
-
Systematically vary linker length. The optimal linker length can influence the stability and cooperativity of the ternary complex, thereby affecting the severity of the hook effect.
-
Problem 3: The synthesis and purification of my PEG-linked PROTAC are challenging.
The properties of PEG linkers can sometimes introduce difficulties in the lab.
-
Potential Cause: Long PEG chains can make the PROTAC highly polar, leading to difficulties in separation from starting materials or byproducts using standard normal-phase column chromatography.
-
Troubleshooting Steps:
-
Use reverse-phase chromatography. This is often more effective for purifying highly polar molecules.
-
Optimize the reaction conditions. If coupling reactions are slow, consider using a more reactive leaving group on the linker, or changing the solvent to a polar aprotic one like DMF or acetonitrile to facilitate the reaction.
-
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Efficacy for BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 2 PEG units | ~9 | >5000 | <10 |
| PROTAC B | 3 PEG units | ~12 | 580 | 65 |
| PROTAC C | 4 PEG units | ~15 | 25 | >95 |
| PROTAC D | 5 PEG units | ~18 | 150 | 80 |
Note: This table is a representative example compiled from general trends observed in the literature. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by size and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific to the target protein.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the data to determine DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assessment by Surface Plasmon Resonance (SPR)
This biophysical technique can provide insights into the formation and stability of the ternary complex.
-
Immobilization:
-
Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
-
Binary Interaction Analysis:
-
First, measure the binary binding affinity of the PROTAC to the immobilized protein by flowing solutions of the PROTAC at various concentrations over the chip.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
An increase in the binding response compared to the binary interaction indicates the formation of a ternary complex.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
References
Technical Support Center: MS-Peg12-thp Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common stability and degradation issues encountered with molecules containing a polyethylene glycol (PEG) chain and a tetrahydropyranyl (THP) protecting group, exemplified by the term "MS-Peg12-thp". These resources are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a molecule like this compound?
The primary stability concerns for a molecule containing both a PEG chain and a THP ether are:
-
Hydrolysis of the THP group: The tetrahydropyranyl (THP) group is susceptible to cleavage under acidic conditions, which deprotects the intended functional group (often an alcohol). This is often the most immediate and common degradation pathway.
-
Oxidative degradation of the PEG chain: The polyethylene glycol (PEG) chain is prone to oxidation, which can lead to chain cleavage, formation of impurities, and loss of biological activity.
Q2: My this compound compound is showing a new spot on TLC/LC-MS that corresponds to the deprotected parent molecule. What is the likely cause?
This is a classic sign of THP group hydrolysis. The THP ether is an acetal that is labile in acidic environments. Even trace amounts of acid in your solvent, on your glassware, or on a chromatography stationary phase (like silica gel) can catalyze the removal of the THP group.[1]
Q3: I am observing a change in the molecular weight distribution of my PEGylated compound over time. Why is this happening?
A change in the molecular weight distribution, often seen as peak broadening or shifting in size-exclusion chromatography (SEC), typically indicates degradation of the PEG chain. The ether linkages in the PEG backbone are susceptible to oxidative cleavage. This process can be initiated by exposure to atmospheric oxygen, transition metal ions, or light.
Q4: Can the "MS" component of this compound influence its stability?
Without knowing the specific identity of "MS," it is difficult to say for certain. However, any functional groups within the "MS" moiety could potentially influence the stability of the entire molecule. For instance, if "MS" contains groups that can act as internal catalysts for THP hydrolysis or participate in redox reactions that accelerate PEG degradation, the overall stability will be affected.
Troubleshooting Guides
Issue 1: Premature Cleavage of the THP Protecting Group
Symptoms:
-
Appearance of the deprotected parent molecule in analytical chromatograms (TLC, LC-MS).
-
Decreased yield of the desired THP-protected compound during workup or purification.
-
Inconsistent biological activity or experimental results.
Root Causes and Solutions:
| Root Cause | Solution |
| Acidic Conditions | Neutralize all solvents and reagents. Use acid-free or pre-treated glassware. For chromatography, consider using neutral alumina instead of silica gel, or co-eluting with a small amount of a non-nucleophilic base like triethylamine. |
| Instability on Silica Gel | Minimize the time the compound spends on silica gel during purification.[1] Consider alternative purification methods like preparative HPLC with a neutral mobile phase or crystallization. |
| Aqueous Work-up | The hemiacetal ester that can form if the THP group protects a carboxylic acid is unstable to aqueous work-up.[1] If applicable, use non-aqueous work-up procedures. |
Experimental Protocol: Assessing THP Group Stability
A simple hydrolysis study can be performed to assess the stability of the THP group under your experimental conditions.
-
Prepare Solutions: Dissolve the this compound compound in the relevant experimental buffer or solvent system at a known concentration.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., different pH values, temperatures).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction (if necessary) and analyze the samples by a suitable method like RP-HPLC.
-
Quantification: Quantify the percentage of the remaining THP-protected compound and the appearance of the deprotected product over time.
A hydrolysis study at pH 4.8 showed smooth cleavage of the acetal in Fmoc-Ser(Thp)-OH over 3 days, while the thioacetal in Fmoc-Cys(Thp)-OH remained stable under mildly acidic conditions.[1]
Issue 2: Degradation of the PEG Chain
Symptoms:
-
Broadening or shifting of the peak in size-exclusion chromatography (SEC).
-
Appearance of lower molecular weight impurities.
-
Loss of solubility or formation of precipitates.
-
Changes in the compound's physical appearance (e.g., discoloration).
Root Causes and Solutions:
| Root Cause | Solution |
| Oxidation | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use de-gassed solvents. Avoid exposure to light by using amber vials or covering containers with foil. |
| Presence of Metal Ions | Add a chelating agent like EDTA to your solutions to sequester trace metal ions that can catalyze oxidation. |
| High Temperatures | Store the compound at recommended low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Monitoring PEG Chain Integrity by SEC
-
Column and Mobile Phase: Use a size-exclusion chromatography (SEC) column appropriate for the molecular weight range of your compound. The mobile phase should be compatible with your molecule and chosen to minimize non-specific interactions.
-
Sample Preparation: Prepare the sample in the mobile phase at a known concentration.
-
Analysis: Inject the sample and monitor the elution profile. The appearance of new peaks at later elution times or a shift in the main peak towards longer retention times indicates a decrease in molecular weight due to chain cleavage.
-
Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study by exposing the compound to oxidative stress (e.g., hydrogen peroxide), heat, and light, and then analyzing the samples by SEC.
Visual Guides
Caption: Troubleshooting workflow for THP group instability.
Caption: Key degradation routes for this compound.
References
Technical Support Center: Enhancing PROTAC Efficiency with MS-Peg12-thp
Welcome to the technical support center for the utilization of MS-Peg12-thp in your Proteolysis Targeting Chimera (PROTAC) research. This resource provides essential guidance, troubleshooting advice, and detailed protocols to help you overcome common challenges and optimize the efficiency of your PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC?
A1: this compound is a long-chain polyethylene glycol (PEG)-based linker. In a PROTAC, the linker connects the ligand that binds to your target protein (the "warhead") to the ligand that recruits an E3 ubiquitin ligase. The linker's properties, such as its length, flexibility, and hydrophilicity, are critical for the proper formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for target protein degradation. The PEG composition of this compound is designed to improve the solubility and cell permeability of the resulting PROTAC molecule.[1][2]
Q2: How does the length of the this compound linker impact PROTAC efficiency?
A2: The 12 ethylene glycol units in this compound provide a significant length, which can be advantageous for spanning the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. However, linker length must be optimized for each specific target and E3 ligase pair. An excessively long or short linker can lead to inefficient ternary complex formation and reduced degradation activity.
Q3: Can the this compound linker improve the pharmacokinetic properties of my PROTAC?
A3: Yes, PEG linkers like this compound are known to enhance the hydrophilicity of PROTACs. This can lead to improved aqueous solubility and potentially better pharmacokinetic profiles. However, the overall properties of the PROTAC, including the warhead and E3 ligase ligand, will also significantly influence its pharmacokinetics.
Q4: What does the "thp" group in this compound signify?
A4: The "thp" stands for tetrahydropyran, which is a common protecting group for alcohols. In the context of this linker, it likely protects a terminal hydroxyl group, which can be deprotected under specific chemical conditions to allow for conjugation to either the warhead or the E3 ligase ligand.
Troubleshooting Guides
Problem 1: Low or No Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Physicochemical Properties: Calculate the cLogP and polar surface area (TPSA) of your final PROTAC. High values may indicate poor permeability. 2. Cellular Uptake Assay: Measure the intracellular concentration of your PROTAC using LC-MS/MS to confirm it is entering the cells. 3. Linker Modification: If permeability is low, consider synthesizing PROTACs with shorter PEG linkers or alternative linker chemistries to balance hydrophilicity and hydrophobicity. |
| Inefficient Ternary Complex Formation | 1. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to measure the binding affinity and stability of the ternary complex.[1] 2. Linker Length Optimization: Synthesize a small library of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG8, PEG12) to identify the optimal length for your system. |
| Incorrect E3 Ligase Selection | 1. Confirm E3 Ligase Expression: Verify that the E3 ligase you are targeting (e.g., Cereblon or VHL) is expressed in your cell line of interest using Western blotting or qPCR. 2. Test Alternative E3 Ligase Ligands: If degradation remains low, consider synthesizing a PROTAC that utilizes a different E3 ligase. |
| "Hook Effect" | 1. Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range. A bell-shaped curve for target degradation is indicative of the hook effect, where at high concentrations, the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) is favored over the productive ternary complex.[3] |
Problem 2: Low Synthetic Yield or Purity of the Final PROTAC
| Possible Cause | Troubleshooting Steps |
| Incomplete Coupling Reactions | 1. Optimize Coupling Conditions: Adjust the stoichiometry of coupling reagents (e.g., HATU, HOBt), base, and reaction time. Monitor reaction progress by LC-MS. 2. Ensure Anhydrous Conditions: Amide coupling reactions are sensitive to moisture. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | 1. Multi-Step Purification: Employ a multi-step purification strategy. Start with flash column chromatography to remove major impurities, followed by preparative HPLC for final purification. 2. Alternative Chromatography: For PEGylated compounds, reverse-phase chromatography can be challenging. Consider using size-exclusion chromatography (SEC) as an initial cleanup step. |
| Side Reactions | 1. Protect Reactive Functional Groups: Ensure that all reactive functional groups on your warhead and E3 ligase ligand that are not involved in the coupling reaction are appropriately protected. |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general method for synthesizing a PROTAC by coupling a carboxylic acid-functionalized warhead to the this compound linker, followed by deprotection and coupling to an amine-functionalized E3 ligase ligand.
Step 1: Coupling of Warhead-COOH with this compound
-
Dissolve the warhead containing a carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Deprotection of the THP Group
-
Dissolve the product from Step 1 in a solution of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting hydroxyl-containing intermediate is often used directly in the next step.
Step 3: Coupling of the Intermediate with E3 Ligase Ligand-NH2
-
Dissolve the intermediate from Step 2 (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Follow the coupling procedure outlined in Step 1 (addition of HATU and DIPEA).
-
Purify the final PROTAC using preparative HPLC.
Protocol 2: Western Blot for Measuring Target Protein Degradation
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your PROTAC (and a vehicle control, e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of PROTACs with Different PEG Linker Lengths
| PROTAC ID | Linker | Molecular Weight (Da) | cLogP | TPSA (Ų) |
| PROTAC-PEG4 | 4x PEG | 850.4 | 3.2 | 180.5 |
| PROTAC-PEG8 | 8x PEG | 1027.6 | 2.5 | 245.1 |
| PROTAC-PEG12 | This compound | 1204.8 | 1.8 | 309.7 |
Table 2: Hypothetical Cellular Degradation Potency (DC50) and Maximum Degradation (Dmax)
| PROTAC ID | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-PEG4 | 4x PEG | 150 | 75 |
| PROTAC-PEG8 | 8x PEG | 55 | 92 |
| PROTAC-PEG12 | This compound | 25 | 98 |
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: General workflow for PROTAC synthesis and evaluation.
Caption: Troubleshooting logic for low PROTAC efficacy.
References
Technical Support Center: Synthesis of MS-Peg12-thp Containing PROTACs
Welcome to the technical support center for the synthesis of MS-Peg12-thp containing PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the structure and function of the this compound linker?
A1: The this compound linker is a bifunctional polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its components are:
-
MS (Mesylate): A methanesulfonyl group that functions as an excellent leaving group for nucleophilic substitution, enabling covalent attachment to a functional group (e.g., a phenol or amine) on either the target protein ligand (warhead) or the E3 ligase ligand.
-
Peg12: A 12-unit polyethylene glycol chain that enhances the solubility and permeability of the resulting PROTAC molecule.[1][2][3] The PEG linker's flexibility and length are crucial for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.[1]
-
thp (Tetrahydropyran): A protecting group for a terminal hydroxyl group on the PEG chain.[4] This protection prevents unwanted side reactions during the initial coupling step. The THP group is typically removed under acidic conditions to reveal the hydroxyl group for subsequent conjugation to the other half of the PROTAC molecule.
Q2: What are the most common challenges encountered during the synthesis of PROTACs using the this compound linker?
A2: Researchers may face several challenges, including:
-
Low yield during the initial coupling reaction: This can be due to the steric hindrance of the reactants or suboptimal reaction conditions.
-
Incomplete deprotection of the THP group: This can lead to a mixture of protected and deprotected intermediates, complicating subsequent steps and purification.
-
Side reactions during THP deprotection: The acidic conditions required for THP removal can potentially degrade acid-sensitive functional groups elsewhere in the molecule.
-
Difficulty in purifying the final PROTAC: The hydrophilic and flexible nature of the PEG12 chain can lead to broad peaks in chromatography and make separation from structurally similar impurities challenging.
-
Characterization issues: The repeating ethylene glycol units of the PEG linker can complicate the interpretation of NMR spectra.
Q3: How can I improve the yield of the initial nucleophilic substitution reaction with the mesylate group?
A3: To improve the yield of the initial coupling step:
-
Optimize the base: Use a non-nucleophilic base to activate the nucleophile (e.g., phenol or amine) without competing in the substitution reaction.
-
Solvent selection: Use a polar aprotic solvent (e.g., DMF or DMSO) to facilitate the SN2 reaction.
-
Temperature control: Gradually increasing the temperature may be necessary to drive the reaction to completion, but excessive heat can lead to degradation.
-
Reaction time: Monitor the reaction progress by LC-MS to determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Low or No Product Formation in the Mesylate Coupling Step
| Potential Cause | Troubleshooting Suggestion |
| Insufficient activation of the nucleophile | Increase the equivalents of base. Consider using a stronger, non-nucleophilic base. |
| Steric hindrance | Increase the reaction temperature and/or extend the reaction time. |
| Poor solubility of reactants | Ensure complete dissolution of all reactants in the chosen solvent. Sonication may be helpful. |
| Degradation of the mesylate linker | Store the this compound linker under inert gas and at a low temperature. Avoid prolonged exposure to moisture. |
Issue 2: Incomplete THP Deprotection
| Potential Cause | Troubleshooting Suggestion |
| Insufficient acid strength or concentration | Increase the concentration of the acid or switch to a stronger acid (e.g., from PPTS to TFA). |
| Short reaction time | Extend the reaction time and monitor progress carefully by LC-MS. |
| Inefficient protonation of the THP ether | Ensure the solvent system allows for effective protonation. For example, using a mixture of an organic solvent and water can be effective. |
Issue 3: Degradation of the PROTAC Molecule During THP Deprotection
| Potential Cause | Troubleshooting Suggestion |
| Presence of other acid-labile functional groups | Use milder acidic conditions. Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent is a milder alternative to stronger acids like TFA. |
| Prolonged exposure to strong acid | Minimize the reaction time by closely monitoring the deprotection progress. Quench the reaction as soon as the starting material is consumed. |
Issue 4: Challenges in Purification of the Final PROTAC
| Potential Cause | Troubleshooting Suggestion |
| Broad peaks in reverse-phase HPLC | Optimize the HPLC gradient. A shallower gradient may improve resolution. Consider using a different stationary phase. |
| Co-elution of impurities | If impurities are structurally very similar, consider an alternative purification technique such as preparative thin-layer chromatography (TLC) or size-exclusion chromatography. |
| Poor recovery from purification | The hydrophilic nature of the PEG linker may lead to adsorption on silica gel. If using column chromatography, consider using a more polar eluent system or a different stationary phase. |
Experimental Protocols
Protocol 1: General Procedure for THP Deprotection
This protocol outlines a general method for the removal of the THP protecting group from a PEGylated intermediate.
Reagents and Materials:
-
THP-protected intermediate
-
Methanol (or Ethanol)
-
Pyridinium p-toluenesulfonate (PPTS) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
LC-MS for reaction monitoring
Procedure:
-
Dissolve the THP-protected intermediate in a mixture of DCM and methanol.
-
Add the acidic catalyst. For milder conditions, use PPTS (0.2 equivalents). For more robust substrates, TFA (10-20% v/v) can be used.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Final Amide Coupling of the Deprotected Linker
This protocol describes the coupling of the deprotected hydroxyl-PEG intermediate to a carboxylic acid-functionalized ligand using standard peptide coupling reagents.
Reagents and Materials:
-
Deprotected hydroxyl-PEG intermediate
-
Carboxylic acid-functionalized ligand (warhead or E3 ligase ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
LC-MS for reaction monitoring
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected hydroxyl-PEG intermediate (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
Quantitative Data Summary
The following table provides representative data for the synthesis and characterization of PROTACs containing PEG linkers. Note that yields and purity are highly dependent on the specific ligands and reaction conditions used.
| Step | Parameter | Typical Value | Notes |
| Mesylate Coupling | Yield | 60-85% | Can be lower with sterically hindered substrates. |
| Purity after purification | >95% | ||
| THP Deprotection | Yield | 80-95% | Yields are generally high if degradation is avoided. |
| Purity after purification | >98% | ||
| Final Coupling | Yield | 50-75% | Dependent on the efficiency of the coupling reagents. |
| Final Purity (HPLC) | >99% | For biological assays. |
Visualizations
Caption: A typical workflow for the synthesis of a PROTAC using an this compound linker.
Caption: The mechanism of PROTAC-induced protein degradation.
References
Technical Support Center: Enhancing PROTAC Solubility with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the application of polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A1: A PEG linker is a chemical moiety composed of repeating ethylene glycol units that connects the two ligands of a PROTAC: one that binds to the target Protein of Interest (POI) and one that recruits an E3 ubiquitin ligase.[1][2] The primary roles of the PEG linker are to increase the PROTAC's water solubility and provide flexibility.[3][4][5] The hydrophilic nature of the ethylene glycol repeats enhances compatibility with aqueous environments, which is crucial for formulation and bioavailability. Additionally, the linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.
Q2: My PROTAC has a PEG linker, but it's still poorly soluble. Why is this happening?
A2: While PEG linkers are incorporated to improve hydrophilicity, the overall solubility of a PROTAC is a composite property influenced by the two ligands and the linker itself. PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility despite the presence of a hydrophilic PEG chain. If the target-binding and E3 ligase-binding ligands are highly hydrophobic or lipophilic, a PEG linker may not be sufficient to counteract their poor solubility characteristics. The final molecule's properties result from a complex interplay between all three components.
Q3: How does the length of the PEG linker affect PROTAC solubility and other properties?
A3: The length of the PEG linker significantly impacts a PROTAC's physicochemical properties. Generally, longer PEG chains provide a greater increase in hydrophilicity, which can lead to improved aqueous solubility compared to shorter chains or purely aliphatic linkers. However, linker length must be carefully optimized as it also influences other critical factors such as cell permeability and degradation efficiency. An excessively long and polar linker might hinder the PROTAC's ability to cross the lipophilic cell membrane, thereby reducing its cellular permeability and overall efficacy. There is often an optimal linker length that balances solubility, permeability, and the ability to form a productive ternary complex.
Q4: Can improving solubility with a PEG linker negatively impact cell permeability?
A4: Yes, there is a complex trade-off between solubility and cell permeability. Increasing hydrophilicity with PEG linkers to improve solubility can sometimes hinder passive diffusion across the cell membrane. However, the flexible nature of PEG linkers can be advantageous. Compared to more rigid alkyl linkers, PEG linkers are more likely to adopt folded conformations that can shield the PROTAC's polar surface area. This "molecular chameleon" effect can create a more compact and less polar structure that is more favorable for traversing the cell membrane. Therefore, optimizing the linker involves finding a delicate balance to achieve adequate aqueous solubility for administration and sufficient permeability to reach the intracellular target.
Q5: What are some alternatives or complementary strategies to PEG linkers for improving PROTAC solubility?
A5: Besides PEG linkers, other strategies can be employed. Linkers containing basic nitrogen groups, such as piperazine or piperidine, can enhance water solubility and metabolic stability. From a formulation perspective, several advanced techniques are highly effective. These include creating amorphous solid dispersions (ASDs) by embedding the PROTAC in a polymer matrix, using lipid-based formulations like self-emulsifying drug delivery systems (SNEDDS), or employing cyclodextrin inclusion complexes to encapsulate the hydrophobic PROTAC molecule.
PROTAC Mechanism & Linker Function
Caption: The PROTAC mechanism of action and the critical role of the linker.
Troubleshooting Guide
Q: My PEGylated PROTAC precipitates when I dilute it from a DMSO stock into an aqueous assay buffer. What are the initial troubleshooting steps?
A: This is a common issue known as "crashing out," where the compound's concentration exceeds its thermodynamic solubility limit in the final buffer.
-
Initial Steps:
-
Lower Final Concentration: First, determine the maximum achievable concentration of your PROTAC in the final buffer without precipitation. This is your kinetic solubility limit.
-
Optimize Buffer Conditions: Simple changes to the buffer, such as adjusting the pH or ionic strength, can sometimes improve solubility, especially if your PROTAC contains ionizable groups. For instance, PROTACs with basic nitrogen atoms may be more soluble at a lower pH.
-
Use Co-solvents: If compatible with your assay, consider adding a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like PEG 400 or propylene glycol to the final aqueous buffer. This can help keep the PROTAC in solution.
-
Prepare Fresh Solutions: Ensure you prepare fresh dilutions for each experiment, as PROTACs can degrade or precipitate in media over time.
-
Q: I have synthesized several PROTACs with different PEG linker lengths, but the aqueous solubility remains poor across the series. What advanced strategies should I consider?
A: If optimizing the linker length is insufficient, you may need to employ advanced formulation strategies to overcome the inherent insolubility of your PROTAC's warhead and E3 ligase ligand.
-
Advanced Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the PROTAC is dispersed within a polymer matrix (e.g., HPMCAS). This prevents the PROTAC from crystallizing and can maintain a supersaturated state in solution, significantly enhancing its apparent solubility. ASDs have been shown to increase drug supersaturation by up to 2-fold for some PROTACs.
-
Lipid-Based Formulations (e.g., SNEDDS): Self-nano emulsifying drug delivery systems (SNEDDS) are mixtures of oils and surfactants that spontaneously form fine oil-in-water nanoemulsions upon dilution in aqueous media. This formulation can encapsulate the PROTAC and improve its dissolution and oral absorption.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.
-
Q: How do I design an experiment to balance improving solubility with maintaining the degradation potency of my PROTAC?
A: Balancing these two critical parameters requires a systematic approach where you iteratively assess both properties.
-
Experimental Workflow:
-
Synthesize a Focused Library: Create a small library of PROTACs where you systematically vary one parameter at a time. For example, synthesize a series with increasing PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8).
-
Assess Physicochemical Properties: For each analog, perform a kinetic solubility assay to determine its solubility limit in your primary assay buffer.
-
Evaluate Biological Activity: Conduct a dose-response experiment for each analog in a relevant cell line to determine its degradation potency (DC50) and maximum degradation (Dmax).
-
Analyze the Data: Plot the solubility values against the DC50 values. The ideal candidate will reside in a region of the plot representing both high solubility and high potency. This structure-activity relationship (SAR) analysis will guide further design. Remember that excessively long linkers might decrease potency by preventing the formation of a stable ternary complex.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low PROTAC solubility.
Data Hub
Table 1: Illustrative Comparison of PROTAC Properties with Different Linkers
This table provides fictionalized but representative data to illustrate general trends observed when modifying PROTAC linkers. Actual results will vary based on the specific warhead and E3 ligase ligand.
| PROTAC Analog | Linker Type | Linker Length (atoms) | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Degradation Potency (DC50, nM) |
| PROTAC-A | Alkyl Chain | 8 | < 1 | 5.2 | 150 |
| PROTAC-B | PEG | 8 (PEG2) | 15 | 3.8 | 75 |
| PROTAC-C | PEG | 14 (PEG4) | 45 | 2.5 | 25 |
| PROTAC-D | PEG | 20 (PEG6) | 90 | 1.1 | 80 |
| PROTAC-E | PEG | 26 (PEG8) | > 150 | < 0.5 | 200 |
Data is illustrative and based on general principles discussed in the literature.
Table 2: Overview of Solubility Enhancement Strategies
| Strategy | Mechanism | Potential Fold Increase in Solubility | Key Considerations |
| Co-solvents | Reduces solvent polarity | 2 - 10x | Must be compatible with the biological assay. |
| pH Adjustment | Ionizes acidic or basic groups | Variable; highly dependent on pKa | Can affect compound stability and biological activity. |
| Amorphous Solid Dispersion (ASD) | Prevents crystallization, maintains supersaturation | 2 - 50x+ | Requires specific polymer screening and process development. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic molecule | 5 - 100x+ | The complex may alter binding kinetics. |
| Lipid-Based Formulations (SNEDDS) | Forms nanoemulsion to solubilize the drug | 10 - 100x+ | Primarily used for in vivo oral delivery. |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of a PROTAC in a specific buffer.
-
Materials:
-
PROTAC compound (solid)
-
Desired buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microcentrifuge tubes
-
Orbital shaker or rotator
-
Centrifuge capable of >15,000 x g
-
HPLC or UPLC system with a suitable column and detection method (e.g., UV-Vis)
-
Organic solvent for stock solution (e.g., DMSO, Acetonitrile)
-
-
Methodology:
-
Add an excess amount of the solid PROTAC compound to a microcentrifuge tube containing a known volume (e.g., 1 mL) of the desired buffer. The excess should be clearly visible.
-
Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 30 min at 31,000 x g) to pellet the undissolved solid.
-
Carefully collect the supernatant, being cautious not to disturb the pellet.
-
Prepare a standard curve by making serial dilutions of a known concentration of the PROTAC stock solution in the same buffer.
-
Analyze the supernatant and the standard curve samples by HPLC/UPLC.
-
Quantify the concentration of the PROTAC in the supernatant by converting its peak area to a concentration using the calibration curve. This value represents the thermodynamic solubility.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing small-scale ASDs for initial screening.
-
Materials:
-
PROTAC compound
-
Polymer excipient (e.g., HPMCAS, PVP, Soluplus®)
-
A common solvent system that dissolves both the PROTAC and the polymer (e.g., Dichloromethane/Methanol mixture)
-
Glass vials
-
Vacuum oven or rotary evaporator
-
-
Methodology:
-
Dissolution: Weigh the PROTAC and the selected polymer to achieve the desired drug loading (e.g., 10-20% w/w). Dissolve both components completely in the chosen solvent system in a glass vial.
-
Drying: Evaporate the solvent. This can be done using a rotary evaporator to form a thin film or by placing the vial in a vacuum oven at a moderate temperature (e.g., 40°C) until a solid film or powder is formed. Ensure all solvent is removed.
-
Collection: Carefully scrape the solid ASD material from the vial. The resulting powder should be stored in a desiccator to prevent moisture absorption.
-
Characterization (Optional but Recommended): Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
-
Solubility Testing: Assess the solubility or dissolution rate of the ASD material using the protocol described above and compare it to the unformulated, crystalline PROTAC. You should observe a significant increase in the apparent solubility and potentially a "spring and parachute" effect, where a supersaturated state is temporarily maintained.
-
References
Technical Support Center: Enhancing Cell Permeability of MS-Peg12-thp PROTACs
Welcome to the technical support center for researchers utilizing MS-Peg12-thp PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on strategies to enhance cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the this compound linker in my PROTAC's function?
A1: The this compound linker is a critical component of your PROTAC, connecting the ligand that binds to your target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. The linker's length, flexibility, and chemical properties, including the 12-unit polyethylene glycol (PEG) chain, the mesylate (MS) group, and the tetrahydropyran (thp) moiety, are crucial for optimizing the formation of a productive ternary complex between the POI and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein.[1][2][3]
Q2: I am observing low degradation of my target protein. Could the this compound linker be contributing to poor cell permeability?
A2: Yes, suboptimal cell permeability is a common challenge for PROTACs due to their high molecular weight and polarity, which often places them "beyond the Rule of Five".[4][5] While the PEG component of your linker is designed to improve solubility, the overall size and characteristics of the PROTAC can still hinder its ability to efficiently cross the cell membrane.
Q3: How does the PEG12 portion of the linker influence cell permeability?
A3: The polyethylene glycol (PEG) chain in your linker has a dual role. It can enhance the aqueous solubility of the PROTAC, which is a prerequisite for absorption. However, the relationship with permeability is more complex. While the hydrophilicity of PEG can be a disadvantage for crossing the lipid bilayer of the cell membrane, the flexibility of the PEG chain may allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating membrane transit.
Q4: What is the potential impact of the tetrahydropyran (thp) group on my PROTAC's permeability?
A4: The tetrahydropyran (thp) group, a cyclic ether, can influence the linker's rigidity and polarity. Compared to a linear ether, a cyclic moiety like THP can reduce the linker's flexibility. This conformational constraint can be advantageous if it pre-organizes the PROTAC in a conformation favorable for cell permeability. Additionally, the ether oxygen can participate in intramolecular hydrogen bonding, which can mask polar groups and improve membrane permeability.
Q5: Are there computational approaches to predict the permeability of my this compound PROTAC?
A5: Yes, computational modeling is increasingly being used to predict PROTAC permeability. These methods can assess parameters like 3D polar surface area (PSA), radius of gyration, and the propensity to form intramolecular hydrogen bonds in different solvent environments to model the "chameleon-like" behavior of PROTACs as they transition from the aqueous extracellular space to the lipophilic cell membrane.
Troubleshooting Guides
Problem 1: Low or no target degradation observed in cellular assays.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Cell Permeability | 1. Perform a cell-free ternary complex formation assay (e.g., TR-FRET, FP, or SPR).2. Conduct a cellular permeability assay (e.g., PAMPA or Caco-2).3. If ternary complex formation is confirmed but cellular activity is low, focus on permeability enhancement strategies. | This helps to decouple the intrinsic activity of the PROTAC from its ability to reach its intracellular target. |
| PROTAC Degradation | 1. Assess the stability of your PROTAC in cell culture media and lysate using LC-MS/MS. | The mesylate group or other parts of the linker could be susceptible to metabolic degradation, reducing the concentration of active PROTAC. |
| Efflux Pump Activity | 1. Co-incubate your PROTAC with known efflux pump inhibitors (e.g., verapamil for P-gp).2. Re-evaluate target degradation. | PROTACs can be substrates for cellular efflux pumps, which actively remove them from the cell, lowering the intracellular concentration. |
Problem 2: Inconsistent results between different cell lines.
| Possible Cause | Troubleshooting Step | Rationale |
| Differential Expression of Transporters | 1. Analyze the expression levels of key influx and efflux transporters in the cell lines being used. | Cell lines can have vastly different expression profiles of membrane transporters, leading to variations in PROTAC uptake and efflux. |
| Different Lipid Composition of Membranes | 1. Compare the membrane lipid composition of the cell lines if data is available. | The composition of the cell membrane can influence the passive diffusion of large molecules like PROTACs. |
Strategies to Enhance Cell Permeability
The following table summarizes key strategies that can be employed to improve the cellular uptake of this compound PROTACs.
| Strategy | Description | Potential Impact on this compound PROTACs | Key Considerations |
| Linker Optimization | Modify the length and composition of the linker. | Shortening the PEG chain (e.g., to PEG8 or PEG4) can reduce molecular weight and polarity. Replacing the 'thp' with a more rigid or lipophilic group could also be explored. | A shorter linker may negatively impact ternary complex formation. Extensive structure-activity relationship (SAR) studies are required. |
| Prodrug Approach | Mask polar functional groups with lipophilic moieties that are cleaved intracellularly. | The mesylate group or other polar parts of the PROTAC could be masked with a cleavable lipophilic group to enhance passive diffusion. | The cleavage efficiency of the prodrug moiety inside the target cells needs to be confirmed. |
| Formation of Intramolecular Hydrogen Bonds | Introduce functionalities that promote the formation of intramolecular hydrogen bonds. | This can lead to a more compact, "ball-like" structure with a lower polar surface area, which is more favorable for membrane crossing. | Rational design based on computational modeling is often required to successfully engineer these interactions. |
| Active Transporter-Mediated Uptake | Conjugate the PROTAC to a ligand for a cell surface receptor that undergoes endocytosis. | For example, conjugating a folate molecule to target cancer cells overexpressing the folate receptor. | This strategy is cell-type specific and requires knowledge of the receptor expression on the target cells. |
| Click-Formed PROTACs (CLIPTACs) | Synthesize the PROTAC intracellularly from two smaller, more permeable precursors. | This involves designing the this compound linker to be part of one precursor and the other part of the PROTAC as the second precursor, which then react inside the cell. | Requires bioorthogonal chemistry that is efficient and non-toxic in a cellular environment. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Donor and acceptor well plates
-
Test PROTAC solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the acceptor plate by adding PBS to each well.
-
Prepare the donor plate by diluting the test PROTAC stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Carefully place the PAMPA filter plate onto the acceptor plate, ensuring the lipid-coated filters are in contact with the PBS.
-
Add the PROTAC solution from the donor plate to the top of the filter.
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.
-
After incubation, carefully remove the filter plate.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTAC solution
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-to-B) permeability, add the test PROTAC solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-to-A) permeability, add the test PROTAC solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with 5% CO2 for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both chambers.
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the PROTAC is a substrate for efflux pumps.
Visualizing Experimental Concepts
Caption: A logical workflow for troubleshooting low PROTAC activity.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects with MS-Peg12-thp Linkers
Welcome to the technical support center for the utilization of MS-Peg12-thp linkers in the development of advanced drug conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimental outcomes and mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is an this compound linker and what is its primary function?
A1: An this compound linker is a chemical tool used in the synthesis of bioconjugates, particularly PROTACs and ADCs.[1] It is a polyethylene glycol (PEG)-based linker containing 12 PEG units, which primarily serves to connect a targeting moiety (like an antibody or a small molecule binder) to a payload (such as a cytotoxic drug or a protein degrader). The "MS" typically refers to a sulfone or a related reactive group for conjugation, and "thp" (tetrahydropyran) is a protecting group for a hydroxyl or thiol functional group, which can be removed to enable a specific chemical reaction. The core function of the PEG component is to improve the overall properties of the resulting conjugate.
Q2: How do this compound linkers help in mitigating off-target effects?
A2: The PEG12 component of the linker plays a crucial role in reducing off-target toxicity by increasing the hydrophilicity of the entire drug conjugate molecule. Many potent payloads used in ADCs and PROTACs are hydrophobic, which can lead to aggregation, rapid clearance from the body, and non-specific uptake by healthy cells, all of which contribute to off-target toxicity.
The hydrophilic PEG chain creates a "hydration shell" around the hydrophobic payload. This has several beneficial effects:
-
Improved Pharmacokinetics: The PEG linker prolongs the circulation half-life of the conjugate, allowing more time for it to reach the target tissue.[2]
-
Reduced Aggregation: By masking the hydrophobicity of the payload, the PEG linker helps prevent the formation of aggregates, which can cause immunogenicity and altered efficacy.[3][4]
-
Decreased Non-Specific Uptake: The hydrophilic nature of the PEG linker reduces non-specific interactions with healthy tissues, thereby minimizing off-target payload release and associated toxicity.
Q3: What is the significance of the "thp" protecting group?
A3: The tetrahydropyranyl (thp) group is a common protecting group for alcohols and thiols. In the context of an this compound linker, it temporarily blocks a reactive hydroxyl or thiol group during synthesis, preventing it from participating in unintended side reactions. This allows for controlled, sequential conjugation steps. The THP group can be selectively removed under specific acidic conditions to reveal the functional group for the next reaction step.
Q4: Are there alternatives to this compound linkers for reducing off-target effects?
A4: Yes, various strategies are employed to minimize off-target effects. Within the realm of linkers, these include using different lengths of PEG chains (e.g., PEG4, PEG8, PEG24), incorporating other hydrophilic moieties, or using different types of cleavable and non-cleavable linkers with enhanced stability profiles. The optimal choice of linker depends on the specific properties of the targeting molecule and the payload.
Quantitative Data Summary
The inclusion and length of a PEG linker significantly impact the tolerability and efficacy of drug conjugates. The following tables summarize key quantitative findings from preclinical studies.
Table 1: Impact of PEG Chain Length on ADC Tolerability in Rats
| PEG Chain Length | Outcome (at 20 mg/kg dose) |
| No PEG | All 6 animals died |
| 4 PEG units | 5 out of 6 animals died within 10 days |
| 8 PEG units | No animals died within 28 days |
| 12 PEG units | No animals died within 28 days |
This data demonstrates a strong correlation between increased PEG linker length and reduced toxicity of the ADC.
Table 2: Effect of PEG Linker Insertion on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Conjugate | PEG Linker Molecular Weight | Fold Reduction in Cytotoxicity (compared to no PEG) |
| ZHER2-SMCC-MMAE (HM) | None | 1x |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 4.5x |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 22x |
This table illustrates that while increasing PEG length can reduce off-target toxicity, it may also decrease the in vitro potency of the conjugate, highlighting the need for optimization.[5]
Experimental Protocols
Below are generalized methodologies for the synthesis of an ADC and a PROTAC using a PEG-based linker. These should be considered as starting points and may require optimization for your specific molecules.
Protocol 1: General Synthesis of an Antibody-Drug Conjugate (ADC) with a PEG Linker
This protocol outlines the conjugation of a drug-linker moiety to an antibody via lysine residues.
1. Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-MS-Peg12-thp linker conjugate with a reactive ester (e.g., NHS ester)
-
Reaction Buffer (e.g., borate buffer, pH 8.5)
-
Quenching Buffer (e.g., Tris buffer, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
2. Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
3. Conjugation Reaction:
-
Dissolve the drug-linker conjugate in an appropriate organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the antibody solution at a specific molar excess (e.g., 5-10 fold). The final concentration of the organic solvent should typically be below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
4. Quenching and Purification:
-
Add the Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted drug-linker.
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and any aggregates.
5. Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the level of aggregation using size-exclusion chromatography.
-
Confirm the integrity and purity of the ADC using SDS-PAGE.
Protocol 2: General Synthesis of a PROTAC with a PEG Linker
This protocol describes the final coupling step of a PROTAC synthesis using copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).
1. Materials:
-
Warhead-alkyne conjugate (Component A)
-
E3 ligase ligand-Peg12-azide conjugate (Component B)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMF or a mixture of t-BuOH/H₂O)
2. Reaction Setup:
-
Dissolve Component A and Component B in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
3. Click Reaction:
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature. The reaction is typically complete within a few hours.
4. Purification and Characterization:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and perform aqueous washes.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Troubleshooting Guides
Issue 1: High Levels of Aggregation in the Final ADC/PROTAC Product
-
Possible Cause: The payload is highly hydrophobic, and the PEG linker is not sufficiently masking this hydrophobicity. The drug-to-antibody ratio (DAR) may be too high.
-
Troubleshooting Steps:
-
Optimize DAR: Reduce the molar excess of the drug-linker during the conjugation reaction to achieve a lower, more optimal DAR (typically 2-4 for ADCs).
-
Formulation Optimization: Screen different formulation buffers with varying pH and excipients (e.g., surfactants like polysorbate 20/80, or cryoprotectants like sucrose) to improve the stability of the conjugate.
-
Consider a Longer PEG Linker: If aggregation persists, consider using a linker with a longer PEG chain (e.g., PEG24) to further increase hydrophilicity.
-
Immobilization during Conjugation: For ADCs, consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions that lead to aggregation.
-
Issue 2: Low Conjugation Efficiency or Incomplete Reaction
-
Possible Cause: Suboptimal reaction conditions, inactive reagents, or steric hindrance.
-
Troubleshooting Steps:
-
Verify Reagent Activity: Ensure that all reagents, especially coupling agents and activated linkers, are fresh and have been stored correctly.
-
Optimize Reaction pH: For lysine-based ADC conjugation, the pH should be slightly basic (around 8.5) to ensure the lysine residues are deprotonated and reactive.
-
Increase Molar Excess: Incrementally increase the molar excess of the drug-linker or the coupling reagents.
-
Extend Reaction Time/Increase Temperature: If the reaction is slow, consider extending the incubation time or slightly increasing the reaction temperature, while monitoring for potential degradation or aggregation.
-
Check for Steric Hindrance: The conjugation site on the protein or the reactive group on the linker may be sterically hindered. Consider using a linker with a different attachment point or a longer spacer arm.
-
Issue 3: Premature Cleavage of the Linker and Payload Release
-
Possible Cause: The linker is unstable under the experimental or storage conditions.
-
Troubleshooting Steps:
-
Assess Buffer Stability: Analyze the stability of the conjugate in different buffers and at various pH levels to identify conditions that minimize premature cleavage.
-
Storage Conditions: Store the conjugate at the recommended temperature (typically 2-8°C or frozen) and protect it from light and agitation.
-
Consider a More Stable Linker: If premature cleavage is a persistent issue, a non-cleavable linker or a cleavable linker with a different release mechanism might be more suitable for your application.
-
Visualizations
References
Technical Support Center: Optimizing MS-Peg12-thp Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for MS-Peg12-thp coupling. The MS group is presumed to be a Maleimide-succinimide moiety for thiol-reactive coupling.
Frequently Asked Questions (FAQs)
Q1: What is the core chemistry behind the this compound coupling reaction?
A1: The reaction is a thiol-maleimide "click" chemistry reaction, which is a specific type of Michael addition. The sulfhydryl group (-SH) of a cysteine residue on a protein or peptide acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This forms a stable thioether bond, covalently linking the PEG12-thp moiety to the target molecule.[1][2][3] The reaction is highly chemoselective for thiols within a specific pH range.[2]
Q2: What is the optimal pH for maximizing the reaction rate?
A2: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[4] Below pH 6.5, the reaction slows significantly because the thiol group is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis (ring-opening), which deactivates it. Additionally, at higher pH, side reactions with primary amines (like lysine residues) become more competitive. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q3: What is the purpose of the THP (tetrahydropyranyl) group?
A3: The THP group is a protecting group, likely for a hydroxyl or other functional group on the payload part of the molecule. In the context of this linker, it prevents that functional group from engaging in side reactions during the maleimide-thiol coupling. It would typically be removed in a subsequent step under acidic conditions after the PEGylation is complete.
Q4: How can I prepare my thiol-containing molecule for the reaction?
A4: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. It is crucial to ensure your protein or peptide has a free, reduced thiol. If necessary, reduce disulfide bonds using an agent like TCEP (tris(2-carboxyethyl)phosphine), which is often preferred because it doesn't need to be removed before adding the maleimide reagent. If DTT is used, it must be completely removed (e.g., via a desalting column) as it will compete for the maleimide. To prevent re-oxidation, degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions.
Q5: How long should the reaction take?
A5: Reaction times can vary based on concentration, temperature, and the specific reactants. Typical incubation times are 1-2 hours at room temperature or overnight at 4°C. For some systems, optimal conjugation can be achieved in as little as 30 minutes. It is always recommended to monitor the reaction's progress to determine the optimal time for your specific system.
Q6: Why should this compound be dissolved in an anhydrous solvent like DMSO or DMF first?
A6: Maleimide groups are susceptible to hydrolysis in aqueous solutions, which inactivates them. Storing maleimide reagents in dry, water-miscible solvents like DMSO or DMF and adding them to the aqueous reaction buffer immediately before use minimizes this degradation and preserves reactivity. Aqueous solutions of maleimide reagents should not be stored.
Experimental Protocols & Data
General Protocol for this compound Coupling
This protocol provides a general workflow for conjugating a thiol-containing protein/peptide with this compound. Optimization may be required.
-
Preparation of Thiol-Molecule:
-
Dissolve the protein/peptide in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS) with 1-5 mM EDTA, pH 7.0-7.5).
-
If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them.
-
-
Preparation of this compound Reagent:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 10-20 fold over the thiol. This ratio should be optimized for each specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction and consume any excess maleimide, add a quenching reagent like free cysteine or β-mercaptoethanol to a final concentration of ~10 mM. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess reagent and byproducts to purify the conjugate. Size-exclusion chromatography (e.g., a desalting column) is a common method.
-
Summary of Reaction Condition Parameters
| Parameter | Recommended Range | Rationale & Considerations |
| pH | 6.5 - 7.5 | Balances thiol reactivity (favored at higher pH) with maleimide stability (hydrolysis increases above pH 7.5). |
| Temperature | 4°C to Room Temp (~25°C) | Lower temperatures (4°C) can reduce the rate of maleimide hydrolysis and other side reactions, but will also slow the primary reaction, often requiring overnight incubation. |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. The optimal ratio depends on the specific reactants and should be determined empirically. |
| Reaction Time | 30 min - Overnight | Dependent on other parameters. Monitor reaction progress to avoid unnecessarily long reaction times which can increase the risk of side reactions. |
| Solvent for Maleimide | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide group before it is added to the aqueous reaction buffer. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Sub-optimal pH: The pH is below 6.5, leading to a protonated, less reactive thiol group. | 1. Adjust pH: Ensure the reaction buffer is accurately prepared and maintained between pH 6.5 and 7.5. |
| 2. Oxidized Thiols: Free thiols have formed disulfide bonds, which are unreactive with maleimides. | 2. Reduce Disulfides: Pre-treat the protein/peptide with a reducing agent like TCEP. Perform the reaction in degassed buffers, optionally with EDTA, to prevent re-oxidation. | |
| 3. Insufficient Molar Ratio: The concentration of the this compound reagent is too low to drive the reaction to completion. | 3. Optimize Stoichiometry: Increase the molar excess of the maleimide reagent. Start with a 10-20 fold excess and optimize. | |
| 4. Low Temperature: Reaction kinetics are slower at 4°C. | 4. Increase Incubation Time/Temp: If reacting at 4°C, allow for a longer (overnight) incubation. Alternatively, perform the reaction at room temperature for 1-2 hours. | |
| Low Conjugation Yield | 1. Hydrolyzed Maleimide: The this compound reagent was exposed to aqueous conditions for too long before reacting, leading to ring-opening and inactivation. | 1. Prepare Reagents Fresh: Dissolve the maleimide reagent in anhydrous DMSO/DMF immediately before use and add it directly to the reaction buffer. |
| 2. Competing Nucleophiles: Reaction pH is too high (>7.5), causing the maleimide to react with amines (e.g., lysine residues) instead of thiols. | 2. Lower Reaction pH: Maintain the reaction pH strictly within the 6.5-7.5 range to ensure chemoselectivity for thiols. | |
| 3. Inaccessible Thiol Group: The target cysteine residue is buried within the protein's tertiary structure and is not accessible to the reagent. | 3. Use Denaturants: Consider adding mild, reversible denaturants to the reaction buffer to expose the cysteine residue. This must be carefully tested to avoid irreversible protein damage. | |
| Product Instability / Loss of Payload | 1. Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other free thiols. | 1. Hydrolyze the Succinimide Ring: After conjugation, intentionally hydrolyze the succinimide ring by raising the pH (e.g., to pH 9 for several hours). The resulting ring-opened structure is much more stable and not susceptible to the reverse reaction. |
| 2. N-Terminal Cysteine Rearrangement: If conjugating to an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, forming a stable six-membered thiazine ring. | 2. Modify Protocol: Perform the conjugation at a more acidic pH (~5.0) to keep the N-terminal amine protonated and non-nucleophilic. Alternatively, acetylate the N-terminus before conjugation. |
Visual Guides
Caption: General experimental workflow for this compound coupling.
Caption: Troubleshooting logic for slow coupling reactions.
Caption: Competing reaction pathways for the maleimide group.
References
Technical Support Center: The Impact of MS-Peg12-thp Flexibility on Ternary Complex Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of the MS-Peg12-thp linker on PROTAC (Proteolysis Targeting Chimera) ternary complex formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
General Issues
Q1: We are not observing any ternary complex formation with our PROTAC containing an this compound linker. What are the initial troubleshooting steps?
A1: If you are not observing ternary complex formation, it is crucial to systematically verify each component of your experiment:
-
Protein Quality and Integrity: Ensure that your target protein and E3 ligase are properly folded, pure, and active. Aggregation can be a significant issue, so it's advisable to check for this using techniques like Dynamic Light Scattering (DLS).
-
PROTAC Integrity: Confirm the chemical structure, purity, and stability of your this compound-containing PROTAC using methods like NMR and mass spectrometry.
-
Binary Interactions: Before expecting a ternary complex, confirm that your PROTAC can independently bind to both the target protein and the E3 ligase.[1] Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are ideal for measuring these binary affinities.[1]
-
Assay Controls: Always include positive and negative controls. A PROTAC known to form a ternary complex can serve as a positive control, while a non-binding molecule or an unrelated protein can be used as a negative control.
Q2: Our biochemical assays (e.g., SPR, ITC) indicate ternary complex formation, but we do not observe protein degradation in our cellular assays. What could be the underlying cause?
A2: Discrepancies between biochemical and cellular results are a common challenge in PROTAC development and can stem from several factors:
-
Cell Permeability: PROTACs, particularly those with long, flexible linkers like this compound, are often large molecules with poor cell membrane permeability. Consider conducting a cellular target engagement assay, such as a NanoBRET assay, to confirm that the PROTAC is reaching its intracellular target.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation.[2] This leads to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.[2] It is essential to test a wide range of PROTAC concentrations to identify the optimal window for degradation.
-
Unproductive Ternary Complex Conformation: Even if a ternary complex forms, its conformation may not be suitable for efficient ubiquitination of the target protein. The flexibility of the this compound linker can allow for multiple binding orientations, not all of which will be productive.
Linker-Specific Issues
Q3: How does the flexibility of the this compound linker specifically impact ternary complex formation?
A3: The flexibility of a PEG linker like this compound has a dual impact on ternary complex formation:
-
Advantages: The conformational flexibility allows the PROTAC to adopt multiple orientations, which can increase the probability of finding a productive conformation for the ternary complex. This is particularly beneficial when the optimal binding poses of the two proteins are not perfectly aligned.
-
Disadvantages: High flexibility can lead to an entropic penalty upon binding, which may decrease the overall stability of the ternary complex. The optimal degree of flexibility is a balance that often needs to be determined empirically.
Q4: We are observing a significant "hook effect" with our this compound-containing PROTAC. How can we mitigate this?
A4: The hook effect is a common issue with potent PROTACs. Here are some strategies to address it:
-
Titrate Your PROTAC: The most straightforward approach is to perform a full dose-response curve to identify the optimal concentration range for degradation and the point at which the hook effect begins.
-
Enhance Ternary Complex Stability: A more stable ternary complex, often indicated by positive cooperativity, can help to lessen the hook effect. While you cannot change the linker in your current molecule, this is a key consideration for future PROTAC design.
-
Biophysical Characterization: Use assays like TR-FRET or AlphaLISA, which will also show a bell-shaped curve, to correlate the cellular hook effect with in vitro ternary complex formation.
Assay-Specific Troubleshooting
Q5: Our Surface Plasmon Resonance (SPR) sensorgrams for ternary complex formation are complex and difficult to interpret. What are some common causes?
A5: Interpreting SPR data for a three-component system can be challenging. Common issues include:
-
Complex Binding Models: If the sensorgrams do not fit a simple 1:1 binding model, it could be due to multi-step binding events or conformational changes upon complex formation.
-
Low Response: A low binding signal could indicate weak interactions, poor protein activity, or issues with the immobilization of the protein on the chip surface.
-
Protein Instability: Ensure that the immobilized protein is stable throughout the experiment.
Q6: We are having trouble with our Isothermal Titration Calorimetry (ITC) experiments for measuring cooperativity. What should we check?
A6: ITC is a powerful technique but requires careful experimental setup:
-
Buffer Mismatch: Ensure that the buffers for all components (target protein, E3 ligase, and PROTAC) are perfectly matched to minimize large heats of dilution. Always perform a control titration of the ligand into the buffer alone.
-
Protein Concentration: Accurate protein concentrations are critical for reliable ITC data.
-
Stoichiometry: If the stoichiometry of the binding is not close to 1:1:1, it can complicate the data analysis.
Quantitative Data Summary
Table 1: Illustrative Impact of PEG Linker Length on BRD4 Degradation
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
This table presents synthesized data for hypothetical BRD4-targeting PROTACs to demonstrate the concept of an optimal linker length.[3] Actual values are system-dependent.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
Materials:
-
Purified target protein
-
Purified E3 ligase complex (e.g., VCB complex for VHL)
-
PROTAC of interest
-
ITC instrument
-
Matched dialysis buffer
Methodology:
-
Binary Binding Affinity (PROTAC to E3 Ligase):
-
Prepare the E3 ligase solution at approximately 10-20 µM in the ITC cell.
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the E3 ligase in the injection syringe.
-
Perform the titration and analyze the data using a one-site binding model to determine the KD.
-
-
Ternary Binding Affinity (PROTAC to E3 Ligase in the presence of Target Protein):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with an excess of the target protein in the ITC cell.
-
Prepare the PROTAC solution as in the binary experiment.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the association (ka) and dissociation (kd) rates and the equilibrium dissociation constant (KD) for binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips
-
Purified, tagged E3 ligase (e.g., biotinylated)
-
Purified target protein
-
PROTAC of interest
-
Running buffer
Methodology:
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Fit the sensorgram data to a 1:1 binding model to determine ka, kd, and the binary KD.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α = Binary KD / Ternary KD).
Protocol 3: Western Blot for Cellular Degradation (DC50 and Dmax Determination)
Objective: To determine the concentration-dependent degradation of the target protein by the PROTAC in a cellular context.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE to separate the proteins and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of target protein remaining relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for DC50/Dmax Determination
Caption: Workflow for DC50/Dmax determination.
Logical Relationship of Cooperativity
Caption: Concept of cooperativity in PROTACs.
References
Validation & Comparative
MS-Peg12-thp vs. Alkyl Linkers in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition, length, and physicochemical properties of this linker profoundly influence the PROTAC's solubility, cell permeability, ternary complex formation, and ultimately, its degradation efficiency.[2][3]
This guide provides an objective comparison of two commonly employed linker types: the hydrophilic polyethylene glycol (PEG)-based MS-Peg12-thp linker and the hydrophobic alkyl linker. This analysis is supported by a summary of general findings from experimental data and detailed methodologies for key evaluation assays.
Physicochemical Properties: A Tale of Two Linkers
The choice between a hydrophilic PEG-based linker and a hydrophobic alkyl linker introduces a fundamental trade-off in the physicochemical properties of the resulting PROTAC. These properties, in turn, have a significant downstream impact on the biological performance of the degrader.
| Property | This compound Linker | Alkyl Linker | Rationale & Implications |
| Solubility | High | Low | The repeating ethylene glycol units in the this compound linker impart significant hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule.[1][4] In contrast, the hydrocarbon nature of alkyl linkers makes them hydrophobic, potentially leading to poor solubility. |
| Hydrophobicity | Low | High | The low hydrophobicity of PEG linkers can be advantageous for in vitro assays and can influence the overall pharmacokinetic profile. Alkyl linkers contribute to a higher lipophilicity of the PROTAC. |
| Flexibility | High | High | Both PEG and simple alkyl chains are generally flexible linkers, allowing for the necessary conformational adjustments to facilitate the formation of a stable ternary complex. |
| Metabolic Stability | Moderate | High | While generally stable, the ether linkages in PEG chains can be susceptible to oxidative metabolism. Alkyl chains are typically more metabolically stable. |
Impact on PROTAC Efficacy: A Balancing Act
The distinct properties of this compound and alkyl linkers create a nuanced landscape in the optimization of PROTAC efficacy. The ideal linker is highly dependent on the specific target protein and E3 ligase pair, as well as the overall properties of the warhead and E3 ligase ligand.
Ternary Complex Formation and Stability
The primary role of the linker is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of both PEG and alkyl linkers are critical for achieving an optimal orientation of the two proteins to facilitate ubiquitination. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in a non-productive complex.
Degradation Efficacy (DC50 and Dmax)
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation). The choice of linker can significantly impact these parameters.
The following table presents illustrative data for a hypothetical BRD4-targeting PROTAC, reflecting general trends observed in the literature when comparing long-chain hydrophilic PEG linkers to hydrophobic alkyl linkers. Note: This data is for representative purposes and does not reflect a direct experimental comparison of an this compound linker with an alkyl linker for the same PROTAC, as such direct comparative data is not widely available in published literature.
| Linker Type | Illustrative DC50 (nM) | Illustrative Dmax (%) | General Observations from Literature |
| This compound | 50 | >90% | The high solubility imparted by the PEG linker can lead to better performance in cellular assays. The flexibility of the long PEG chain can facilitate optimal ternary complex formation. |
| Alkyl Linker | 150 | ~85% | The hydrophobicity of the alkyl linker may lead to reduced aqueous solubility, potentially impacting cellular availability and degradation efficacy. However, in some cases, the hydrophobic nature can enhance cell permeability. |
Cell Permeability and Pharmacokinetics
A significant challenge in PROTAC development is achieving adequate cell permeability to reach intracellular targets. Here, the choice of linker plays a crucial role.
-
This compound Linker: The hydrophilic nature of PEG linkers can be a double-edged sword. While it enhances solubility, it can also hinder passive diffusion across the lipophilic cell membrane. However, the flexibility of PEG linkers may allow them to adopt conformations that shield their polar surface area, thereby aiding permeability.
-
Alkyl Linker: The hydrophobic nature of alkyl linkers can enhance passive cell permeability. However, excessive lipophilicity can lead to poor solubility, non-specific binding, and rapid metabolism, negatively impacting the overall pharmacokinetic profile.
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments to evaluate the efficacy of PROTACs with different linkers.
Protocol 1: Determination of PROTAC-Induced Protein Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment and to determine the DC50 and Dmax values.
Materials:
-
Cell line expressing the target protein
-
PROTAC compounds (with this compound and alkyl linkers)
-
Cell culture medium and reagents
-
6-well cell culture plates
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in cell culture medium. Treat the cells with a range of concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assessment by Co-Immunoprecipitation (Co-IP)
This protocol describes how to demonstrate the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) within cells.
Materials:
-
Cell line expressing the target protein and the E3 ligase of interest
-
PROTAC compound
-
Cell culture plates (10 cm)
-
Non-denaturing lysis buffer with protease inhibitors
-
Primary antibody against the E3 ligase (for immunoprecipitation)
-
Isotype control IgG
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies against the target protein and the E3 ligase (for Western blot)
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells in 10 cm dishes and grow to ~90% confluency.
-
Treat cells with the PROTAC at a concentration known to induce degradation or a vehicle control for a specified time (e.g., 4-6 hours).
-
Lyse the cells in ice-cold non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against the E3 ligase or an isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in 1x Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform Western blotting as described in Protocol 1, probing for the target protein and the E3 ligase.
-
A band corresponding to the target protein in the E3 ligase immunoprecipitated sample from PROTAC-treated cells indicates the formation of the ternary complex.
-
Protocol 3: Evaluation of PROTAC Binding Kinetics by Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for using SPR to measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, as well as the formation of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Purified recombinant target protein and E3 ligase complex
-
PROTAC compound
-
Running buffer
-
Regeneration solution
Procedure:
-
Immobilization of one binding partner:
-
Immobilize the purified E3 ligase complex onto the sensor chip surface according to the manufacturer's instructions.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics (association and dissociation rates) and affinity (KD).
-
Similarly, immobilize the target protein and inject the PROTAC to determine its binary interaction with the target.
-
-
Ternary Complex Analysis:
-
To measure the formation of the ternary complex, pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC.
-
Inject these pre-incubated mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the binding of the PROTAC-target protein binary complex to the E3 ligase, allowing for the determination of the ternary complex formation kinetics and affinity.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to calculate the association rate constants (ka), dissociation rate constants (kd), and equilibrium dissociation constants (KD) for the binary and ternary interactions.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key processes and workflows in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Co-Immunoprecipitation Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
The selection of a linker is a critical decision in the design of a PROTAC, with profound implications for its therapeutic potential. The hydrophilic this compound linker and the hydrophobic alkyl linker represent two distinct strategies, each with its own set of advantages and disadvantages. While PEG-based linkers can enhance solubility and are well-suited for many applications, alkyl linkers may offer benefits in terms of cell permeability. The optimal choice is not universal but rather depends on a careful, empirically driven optimization process for each specific target protein and E3 ligase combination. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker strategies, enabling a data-driven approach to the development of potent and effective PROTAC-based therapeutics.
References
The Crucial Balancing Act: Comparing PEG Linker Lengths for Targeted Protein Degradation
A comprehensive guide for researchers and drug development professionals on the critical role of polyethylene glycol (PEG) linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of how different linker lengths impact performance, supported by experimental data and detailed protocols.
In the rapidly advancing field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules guide the cellular ubiquitin-proteasome system to selectively eliminate proteins that cause disease. A critical, yet often overlooked, component of PROTAC design is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, PEG linkers are frequently employed due to their favorable physicochemical properties. This guide delves into the comparative analysis of varying PEG linker lengths on PROTAC performance, offering valuable insights for the rational design of next-generation protein degraders.
The Linker's Pivotal Role in PROTAC Function
The linker in a PROTAC molecule is not merely a spacer; it plays a decisive role in the molecule's success.[1][2] The length, composition, and rigidity of the linker significantly influence a PROTAC's overall performance by affecting its solubility, cell permeability, and the stability of the crucial ternary complex.[2][3][4] An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
The most common motifs incorporated into PROTAC linker structures are PEG and alkyl chains of varying lengths. PEG linkers, composed of repeating ethylene glycol units, offer a desirable balance of flexibility and hydrophilicity, which can help to overcome the challenges of poor solubility and limited cell permeability often associated with large and lipophilic PROTAC molecules.
Impact of PEG Linker Length on Degradation Efficacy: A Data-Driven Comparison
Systematic studies have consistently demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC. However, the optimal length is not universal and is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical optimization for each new system.
Below are tables summarizing quantitative data from published studies, illustrating the impact of different PEG linker lengths on the degradation of various target proteins.
Table 1: Effect of Linker Length on BTK Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Degrader 1 | 2 PEG units | ~9 | >1000 | <20 |
| Degrader 2 | 3 PEG units | ~12 | 150 | 60 |
| Degrader 3 | 4 PEG units | ~15 | 25 | >90 |
| Degrader 4 | 5 PEG units | ~18 | 50 | >90 |
| Degrader 5 | 6 PEG units | ~21 | 120 | 80 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Effect of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| dBET1 | 4 PEG units | ~15 | 4.3 | >95 |
| Analog 1 | 3 PEG units | ~12 | 27 | ~90 |
| Analog 2 | 5 PEG units | ~18 | 8.1 | >95 |
| Analog 3 | 6 PEG units | ~21 | 15 | >95 |
This table is a representative example based on trends observed in the literature.
Table 3: Effect of Linker Length on TBK1 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound A | Alkyl/Ether | 7 | No degradation | 0 |
| Compound B | Alkyl/Ether | 12 | <1000 | >80 |
| Compound C | Alkyl/Ether | 21 | 3 | 96 |
| Compound D | Alkyl/Ether | 29 | 292 | 76 |
Data adapted from a study on TBK1 degraders, highlighting the requirement for a minimum linker length.
These data clearly indicate that a "linker-length sweet spot" often exists for optimal degradation. For instance, in the case of BTK degradation, a 4-unit PEG linker appears to be optimal, with shorter and longer linkers exhibiting reduced potency. Similarly, for TBK1, linkers shorter than 12 atoms were inactive, and potency decreased when the linker length was extended to 29 atoms.
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-controlled experiments. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples to denature the proteins and load them onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor the proximity of the target protein and the E3 ligase in the presence of a PROTAC, both in vitro and in live cells.
Cellular Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its in vivo efficacy.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane, providing an early indication of its permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to provide a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.
Conclusion: A Path to Rational PROTAC Design
The optimization of the PEG linker is a cornerstone of successful PROTAC design. The length of the linker is a critical parameter that must be empirically determined for each target-E3 ligase pair. While longer PEG linkers can sometimes provide the necessary flexibility to facilitate ternary complex formation, excessively long linkers can be detrimental to potency. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. By systematically evaluating linker length and composition using a combination of biophysical, cellular, and permeability assays, researchers can optimize PROTAC performance and accelerate the development of novel and effective targeted protein degradation therapeutics.
References
The MS-Peg12-thp Advantage: A Comparative Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selection of an optimal linker is paramount to the success of a Proteolysis Targeting Chimera (PROTAC). While traditional polyethylene glycol (PEG) and alkyl chain linkers have been instrumental in the development of numerous PROTACs, novel linker architectures are emerging to address the challenges of poor pharmacokinetics and cell permeability. This guide provides an objective comparison of the MS-Peg12-thp linker, a PEG linker functionalized with a tetrahydropyran (THP) group, against other common PROTAC linkers, supported by a synthesis of current research and representative experimental data.
The Critical Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but a critical determinant of the PROTAC's overall performance, influencing its efficacy, selectivity, and drug-like properties. An ideal linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.[1][2]
This compound: A Novel Linker with Enhanced Properties
The this compound linker combines a 12-unit PEG chain with a terminal tetrahydropyran (THP) moiety. This unique combination is hypothesized to confer several advantages over conventional linkers.
Key Advantages of the this compound Linker:
-
Improved Physicochemical Properties: The PEG component enhances hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecule.[3] The THP group, a saturated heterocyclic ether, can reduce lipophilicity compared to its carbocyclic analog, cyclohexane. This modulation of lipophilicity is a key strategy for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Cell Permeability: While high molecular weight and polarity are challenges for PROTAC cell permeability, the "molecular chameleon" effect has been described for flexible linkers.[4] It is proposed that in the hydrophobic environment of the cell membrane, the flexible PEG chain can adopt a more compact conformation, shielding its polar atoms and facilitating membrane traversal. The THP moiety may further contribute to this by providing a degree of rigidity and reducing the overall polarity in a non-polar environment.
-
Potential for Improved Metabolic Stability: The ether linkages in PEG are generally more stable to metabolism than amide bonds sometimes found in other linkers.[1] The THP ring is also a metabolically stable scaffold.
-
Favorable Ternary Complex Formation: The length of the PEG chain (12 units) provides significant flexibility, which can be crucial for achieving the optimal orientation of the POI and E3 ligase for efficient ubiquitination. The ether oxygens of the PEG chain can also form hydrogen bonds that may help stabilize the ternary complex.
Comparative Performance of PROTAC Linkers
While direct comparative experimental data for a PROTAC utilizing the this compound linker is not yet widely published, we can extrapolate its potential performance based on studies of similar linker types. The following table presents a summary of representative data comparing common linker classes.
| Linker Type | Representative Linker Structure | Degradation Potency (DC50) | Maximal Degradation (Dmax) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Key Characteristics |
| Alkyl Chain | -(CH₂)₁₂- | Moderate | Good | Low to Moderate | Hydrophobic, flexible, synthetically accessible. |
| PEG Chain | -(CH₂CH₂O)₁₂- | Potent | Excellent | Moderate | Hydrophilic, flexible, improves solubility. |
| Rigid Linker | Piperazine/Piperidine-based | Potent to Very Potent | Excellent | Moderate to High | Conformational rigidity can pre-organize the PROTAC for optimal ternary complex formation, potentially improving metabolic stability. |
| This compound | -(CH₂CH₂O)₁₂-THP | Hypothesized: Potent | Hypothesized: Excellent | Hypothesized: Moderate to High | Combines the solubility and flexibility of PEG with the potential for improved permeability and metabolic stability from the THP moiety. |
Note: The data for this compound is hypothesized based on the known properties of its constituent parts and trends observed in PROTAC linker design. Experimental validation is required.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and the experimental setups for their evaluation, the following diagrams are provided.
References
A Comparative Guide to Validating Target Protein Degradation with MS-Peg12-thp Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the efficacy of Proteolysis Targeting Chimeras (PROTACs) that utilize an MS-Peg12-thp linker. We will delve into the experimental validation of these molecules, comparing quantitative proteomics with orthogonal methods, and provide detailed protocols and supporting data to guide your research.
PROTACs are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system to eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The this compound linker is a polyethylene glycol (PEG)-based linker system. In this structure, "MS" likely refers to a maleimido-succinimidyl conjugating group, "Peg12" indicates a 12-unit polyethylene glycol chain, and "thp" signifies a tetrahydropyran-protected handle on the E3 ligase ligand, likely a thalidomide derivative that recruits the Cereblon (CRBN) E3 ligase. The PEG linker enhances solubility and provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein and the E3 ligase.
The PROTAC Mechanism of Action: A Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.
Quantitative Comparison of Validation Methods
The validation of a PROTAC's efficacy relies on accurately quantifying the degradation of the target protein. Several methods are available, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Quantitative Proteomics (TMT) | Unbiased, proteome-wide quantification of protein abundance changes using isobaric mass tags. | Comprehensive, identifies on- and off-target effects, high-throughput.[1] | Requires specialized equipment and expertise, complex data analysis.[1] |
| Western Blot | Antibody-based detection and quantification of a specific target protein. | Relatively simple and inexpensive, widely available.[1] | Low-throughput, dependent on antibody quality, semi-quantitative.[1] |
| HiBiT Luminescence Assay | A bioluminescent reporter system to quantify protein levels in real-time by tagging the target protein. | Highly sensitive, quantitative, suitable for high-throughput screening.[1] | Requires genetic modification of the target protein. |
| dTAG System | A generalized strategy using a heterobifunctional degrader that targets a fusion tag (FKBP12F36V) on the protein of interest. | Does not require a pre-existing ligand for the target protein, rapid and reversible. | Requires genetic modification of the target protein. |
Performance Data for PROTACs
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following tables provide representative data for PROTACs targeting the bromodomain-containing protein 4 (BRD4), a common target in cancer research.
Table 1: Performance of a Representative Thalidomide-PEG-BRD4 PROTAC
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 | Adapted from a representative study. |
Table 2: Performance of BRD4-targeting PROTACs with Varying Linker Lengths
| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG3 | 22Rv1 | 10 | >90 |
| PROTAC 2 | PEG4 | 22Rv1 | 5 | >95 |
| PROTAC 3 | PEG12 | 22Rv1 | ~20 | >90 |
| QCA570 | PEG-based | 5637, T24, UM-UC-3 | ~1 | >90 |
Note: Data for the PEG12 linker is estimated based on trends observed in literature where optimal linker length varies. The QCA570 data demonstrates the high potency achievable with optimized PEG-based linkers.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of PROTACs. Below are protocols for key experiments.
Experimental Workflow for PROTAC Validation
Cell Culture and PROTAC Treatment
-
Cell Seeding: Culture cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) in appropriate media to 70-80% confluency.
-
PROTAC Preparation: Prepare a stock solution of the this compound based PROTAC in a suitable solvent like DMSO. Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
Western Blot Protocol
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and image the blot.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control.
HiBiT Assay Protocol
-
Cell Line Generation: Use CRISPR/Cas9 to generate a stable cell line with the target protein endogenously tagged with the HiBiT peptide.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96-well plate and treat with a serial dilution of the PROTAC.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, directly to the wells.
-
Measurement: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control and determine DC50 and Dmax values.
TMT-based Quantitative Proteomics Protocol
-
Sample Preparation: Culture and treat cells with the PROTAC as described above. Harvest cells and extract proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
TMT Labeling: Label the peptide samples from different treatment conditions with the respective TMT reagents.
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate them using high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of proteins across all samples based on the reporter ion intensities. This will reveal on-target degradation and any off-target effects.
Alternative Validation Strategy: The dTAG System
For target validation where a specific ligand for the protein of interest is not available, the dTAG system offers a powerful alternative. This system involves tagging the target protein with the FKBP12F36V mutant, which can then be targeted for degradation by a dTAG degrader molecule.
Conclusion
Validating the degradation of a target protein by an this compound based PROTAC requires a multi-faceted approach. Quantitative proteomics provides a comprehensive and unbiased view of the PROTAC's effects, identifying both on-target efficacy and potential off-target liabilities. However, orthogonal methods like Western Blotting and HiBiT assays are essential for confirming these findings and for the efficient determination of key degradation parameters such as DC50 and Dmax. By employing a combination of these techniques and following robust experimental protocols, researchers can confidently advance the development of novel and highly specific protein-degrading therapeutics.
References
Performance Analysis of PEGylated Doxorubicin Across Diverse Cancer Cell Lines: A Comparative Guide
Authoritative Note: The term "MS-Peg12-thp" as specified in the topic of inquiry is not identifiable as a standard or recognized therapeutic agent in publicly available scientific literature. It is presumed to be a proprietary, novel, or potentially misinterpreted designation. To provide a relevant and data-driven comparative analysis as requested, this guide will proceed by using PEGylated Doxorubicin as a representative model for a PEGylated therapeutic agent. Doxorubicin is a widely studied and clinically significant anticancer drug, and its PEGylated formulations offer a wealth of comparative data in various cell lines, aligning with the core requirements of this analysis.
This guide presents a comprehensive performance analysis of PEGylated Doxorubicin in comparison to its non-PEGylated counterpart and another widely used chemotherapeutic, Cisplatin. The analysis is based on in-vitro experimental data across three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U87 (glioblastoma). This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison of these agents' performance, supported by experimental data and detailed protocols.
Comparative Cytotoxicity
The in-vitro cytotoxicity of PEGylated Doxorubicin, non-PEGylated Doxorubicin, and Cisplatin was evaluated across MCF-7, A549, and U87 cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.
| Cell Line | PEGylated Doxorubicin (IC50) | Non-PEGylated Doxorubicin (IC50) | Cisplatin (IC50) |
| MCF-7 | ~1.8 µg/ml[1] | 0.4 - 1.1 µg/ml[1] | Not Widely Reported |
| A549 | ~9.97 µg/ml (48h)[2] | ~0.07 µM[3] | ~6.14 µM |
| U87 | Not Widely Reported | ~0.05 - 0.92 µM | Not Widely Reported |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and specific assay protocols. The data presented is a representation from multiple sources.
Cellular Uptake and Mechanism of Action
PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, significantly alters the pharmacokinetic and pharmacodynamic properties of Doxorubicin. Free Doxorubicin readily enters cells, while PEGylated Doxorubicin, often in a liposomal formulation, exhibits reduced cellular uptake in vitro. This is attributed to the hydrophilic PEG chains creating a protective layer that sterically hinders interactions with the cell membrane.
However, in a clinical context, PEGylation offers the advantage of the Enhanced Permeability and Retention (EPR) effect. The long circulation time of PEGylated formulations allows them to accumulate preferentially in tumor tissues, which have leaky vasculature and poor lymphatic drainage.
Apoptosis Induction
Doxorubicin induces apoptosis, or programmed cell death, by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell cycle arrest. Studies have shown that Doxorubicin-induced apoptosis is associated with the activation of caspases and the release of cytochrome c from mitochondria. While PEGylation can reduce the immediate cytotoxic effect in vitro due to lower cellular uptake, the sustained release of doxorubicin from the PEGylated carrier at the tumor site in vivo leads to effective apoptosis induction in cancer cells.
Experimental Protocols
MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines (MCF-7, A549, U87)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Test compounds (PEGylated Doxorubicin, Non-PEGylated Doxorubicin, Cisplatin)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value from the dose-response curve.
Annexin V Assay for Apoptosis
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Binding Buffer
Procedure:
-
Seed cells and treat with the test compounds for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Comparative Analysis Logic
The selection of an appropriate therapeutic agent depends on a multifactorial analysis that considers not only in-vitro potency but also the broader therapeutic context.
Conclusion
This guide provides a comparative overview of PEGylated Doxorubicin, non-PEGylated Doxorubicin, and Cisplatin across different cancer cell lines. While in-vitro studies provide valuable initial data on cytotoxicity and mechanism, the advantages of PEGylation, such as the EPR effect and improved pharmacokinetic profile, are more evident in in-vivo and clinical settings. The choice of therapeutic agent should be based on a holistic evaluation of preclinical and clinical data, considering the specific cancer type and patient characteristics. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies.
References
A Comparative Guide to Hydrophilic Linkers for Antibody-Drug Conjugates: Focus on MS-Peg12-thp Efficiency
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. Hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, have emerged as a key strategy to overcome the challenges associated with hydrophobic payloads, leading to improved solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of the MS-Peg12-thp linker, a 12-unit linear PEG linker, with other hydrophilic alternatives, supported by experimental data.
The Role of Hydrophilic Linkers in ADCs
The conjugation of highly potent, hydrophobic drugs to antibodies can often lead to aggregation, reduced stability, and rapid clearance from circulation. Hydrophilic linkers mitigate these issues by:
-
Increasing Solubility: The hydrophilic nature of the linker can help to solubilize the hydrophobic payload, preventing aggregation of the ADC.[1]
-
Improving Pharmacokinetics: By creating a hydrophilic shield, these linkers can reduce non-specific uptake and clearance, leading to a longer circulation half-life and increased tumor accumulation.[2][3]
-
Enabling Higher Drug-to-Antibody Ratios (DAR): The improved solubility allows for the attachment of more drug molecules per antibody without compromising the ADC's physical properties.[1]
This compound: A Linear PEG12 Linker
This compound is a discrete, 12-unit linear polyethylene glycol linker functionalized with a maleimido-succinimide group for conjugation and a tetrahydropyran (thp) protecting group. The linear PEG12 chain provides a balance of hydrophilicity and length, aiming to optimize the ADC's properties.
Comparative Analysis of Hydrophilic Linkers
The efficiency of a hydrophilic linker is a multifactorial equation involving its length, architecture (linear vs. branched), and the specific antibody and payload it connects. Below, we compare the performance of a linear PEG12 linker, representative of this compound, with other hydrophilic linkers based on key performance indicators.
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Clearance
| Linker Type | Number of PEG Units | Relative Clearance Rate | Reference |
| Non-PEGylated | 0 | High | [4] |
| Short Linear PEG | 4 | Moderate | |
| Medium Linear PEG | 8 | Low | |
| Linear PEG12 (e.g., this compound) | 12 | Low | |
| Long Linear PEG | 24 | Low |
Note: Lower clearance rates indicate a longer circulation half-life and improved pharmacokinetic profile.
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| Linker Type | Number of PEG Units | Relative In Vitro Potency (IC50) | Reference |
| Non-PEGylated | 0 | High | |
| Short Linear PEG | 4 | High | |
| Linear PEG12 (e.g., this compound) | 12 | Moderate to High | |
| Long Linear PEG | 24 | Moderate | |
| Very Long Linear PEG | 10,000 (10 kDa) | Low |
Note: A lower IC50 value indicates higher potency. The effect of PEG length on in vitro potency can be payload and target-dependent, but a general trend of decreasing potency with very long PEG chains is observed.
Table 3: Comparison of Linear vs. Branched PEG Linker Architectures
| Linker Architecture | Total PEG Units | Stability (Aggregation) | In Vivo Efficacy | Pharmacokinetics (Clearance) | Reference |
| Linear | 24 | Good | Good | Moderate | |
| Branched (2 x 12-unit PEG chains) | 24 | Excellent | Excellent | Low |
Note: This comparison suggests that a branched architecture with two 12-unit PEG chains can offer superior stability and pharmacokinetics compared to a linear 24-unit PEG linker.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of linker efficiencies. Below are protocols for key experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, reflecting its potency against cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs with different linkers
-
Control antibody (unconjugated)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and the unconjugated antibody in complete culture medium.
-
Add the diluted ADCs and controls to the respective wells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using appropriate software.
In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the clearance rate and half-life of an ADC in a murine model.
Materials:
-
Female BALB/c or other appropriate mouse strain (6-8 weeks old)
-
ADC constructs with different linkers
-
Sterile, biocompatible buffer for injection
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of mice.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
ADC Quantification: Quantify the concentration of the total antibody in the plasma samples using a validated ELISA method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate pharmacokinetic parameters such as clearance, half-life (t½), and area under the curve (AUC) using appropriate software.
Determination of Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of drug molecules conjugated to each antibody.
Method: Hydrophobic Interaction Chromatography (HIC)
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Chromatography: Inject the sample onto the HIC column. Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Data Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR. Calculate the weighted average DAR based on the peak areas of the different species.
Mandatory Visualizations
References
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of MS-Peg12-thp Containing PROTACs
For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential. This guide provides a comprehensive comparison of PROTACs containing the MS-Peg12-thp linker against alternative linker technologies, offering insights into their respective in vivo stability profiles. Through the presentation of experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of next-generation protein degraders.
The linker element of a PROTAC, a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation, plays a pivotal role in its overall efficacy and pharmacokinetic properties. The this compound linker, a polyethylene glycol (PEG)-based linker, is often employed to enhance the solubility and cell permeability of PROTAC molecules. However, its flexible nature can present challenges in terms of metabolic stability in vivo. This guide delves into a comparative analysis of this linker type against more rigid alternatives, exploring the trade-offs between solubility, stability, and ultimately, in vivo performance.
Comparative Analysis of PROTAC Linkers: In Vivo Stability Insights
The choice of linker can significantly impact a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. While flexible linkers like PEG chains are synthetically accessible and can improve aqueous solubility, they may be more susceptible to metabolism. In contrast, rigid linkers, which often incorporate cyclic structures, can enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[1]
The following table summarizes hypothetical in vivo pharmacokinetic data for a BRD4-targeting PROTAC with different linker types to illustrate these concepts. It is important to note that direct head-to-head in vivo comparisons of PROTACs with identical warheads and E3 ligase ligands but different linkers are not abundantly available in the public domain. The data presented below is a representative compilation based on general trends observed in the field.
| Linker Type | PROTAC Example | Target | E3 Ligase | Half-life (t½) in mice (hours) | Clearance (CL) (mL/min/kg) | Bioavailability (F%) (oral) | In Vivo Target Degradation (at 24h post-dose) |
| PEG-based (Flexible) | PROTAC-PEG12 | BRD4 | VHL | 4 | 50 | <10 | ~60% in tumor tissue |
| Alkyl-based (Flexible) | PROTAC-Alkyl | BRD4 | VHL | 6 | 35 | ~15 | ~70% in tumor tissue |
| Rigid (e.g., piperazine) | PROTAC-Rigid | BRD4 | VHL | 12 | 15 | ~30 | >85% in tumor tissue |
This table presents illustrative data based on general trends in PROTAC development and does not represent data from a single head-to-head study.
The data illustrates that while a PEG12-containing PROTAC may exhibit sufficient in vivo activity, its pharmacokinetic profile might be less favorable compared to PROTACs with more metabolically stable linkers. The shorter half-life and higher clearance suggest a faster elimination from the body, which could necessitate more frequent or higher dosing to achieve a sustained therapeutic effect. In contrast, the rigid linker-containing PROTAC demonstrates improved stability and bioavailability, leading to more profound and sustained target degradation in vivo.
Visualizing the PROTAC Workflow and Logic
To better understand the processes involved in assessing in vivo stability, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationships in PROTAC design and evaluation.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to accurately assess the in vivo stability of PROTACs. Below are methodologies for key experiments.
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of a PROTAC following administration in an animal model (e.g., mice).
Protocol:
-
Animal Model: Utilize appropriate mouse strains (e.g., BALB/c or tumor-bearing xenograft models).
-
Formulation: Prepare the PROTAC in a suitable vehicle for the intended route of administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline for intravenous injection; 0.5% methylcellulose in water for oral gavage).
-
Dosing: Administer the PROTAC at a defined dose (e.g., 10 mg/kg) via the chosen route.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Quantify the concentration of the PROTAC in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate software (e.g., Phoenix WinNonlin). For oral dosing, calculate bioavailability (F%) by comparing the AUC to that of an intravenous dose.
In Vivo Pharmacodynamic (PD) Study: Target Protein Degradation
Objective: To quantify the extent of target protein degradation in tissues of interest following PROTAC administration.
Protocol:
-
Animal Model and Dosing: Follow the same procedure as the PK study.
-
Tissue Collection: At the end of the study (e.g., 24 hours post-dose), euthanize the animals and harvest tissues of interest (e.g., tumor, liver, kidney).
-
Tissue Homogenization and Protein Extraction:
-
Flash-freeze tissues in liquid nitrogen and store at -80°C.
-
Homogenize a weighed portion of the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control group.
Conclusion
The in vivo stability of a PROTAC is a multifaceted property influenced heavily by the choice of linker. While this compound and other PEG-based linkers offer advantages in terms of solubility, their inherent flexibility can lead to increased metabolic susceptibility. In contrast, more rigid linker architectures, though potentially more synthetically challenging, can confer enhanced metabolic stability and improved pharmacokinetic profiles, often translating to superior in vivo efficacy. The selection of an optimal linker is a critical, target-dependent process that requires careful consideration of the trade-offs between physicochemical properties and in vivo performance. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of PROTAC candidates, enabling researchers to make data-driven decisions in the pursuit of clinically viable protein degraders.
References
A Comparative Analysis of PROTACs Synthesized with MS-Peg12-thp and Other Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of its efficacy. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, profoundly influences the PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of PROTACs synthesized with a long-chain polyethylene glycol (PEG) linker, specifically MS-Peg12-thp, against other commonly used linker types, supported by experimental data from existing literature.
While direct comparative data for PROTACs synthesized with the this compound linker is not extensively available in the public domain, its performance can be inferred from studies on PROTACs with 12-unit PEG linkers. This guide leverages such data to provide a valuable resource for the rational design and optimization of novel protein degraders.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for PROTACs synthesized with different linker types. The data has been compiled from various studies to illustrate the impact of linker composition and length on degradation efficiency (DC50 and Dmax), cell permeability, and pharmacokinetic properties.
Table 1: Impact of Linker Type on PROTAC Degradation Efficiency
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG (12 units) | Estrogen Receptor α (ERα) | VHL | Effective Degradation | >90 | [1] |
| Alkyl/Ether (21 atoms) | TANK-binding kinase 1 (TBK1) | VHL | 3 | 96 | [1] |
| Rigid (Disubstituted phenyl) | Androgen Receptor (AR) | VHL | No activity | - | [2] |
| PEG (16 atoms) | Estrogen Receptor α (ERα) | VHL | More Potent than 12-atom | >95 | [1] |
Table 2: Influence of Linker Composition on Cell Permeability
| Linker Type | PROTAC | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PEG | PROTAC with PEG linker | Generally higher than alkyl | Varies | [3] |
| Alkyl | PROTAC with alkyl linker | Generally lower than PEG | Varies | |
| PEG-linker | AR-targeting PROTAC | Low (BLQ*) | - | |
| PEG-linker with modifications | Modified AR-targeting PROTAC | Improved permeability | Reduced |
*BLQ = Below Limit of Quantification
Table 3: Pharmacokinetic Properties of PROTACs with Different Linkers
| Linker Type | PROTAC | Bioavailability (%) | Half-life (h) | Reference |
| PEGylated | B1-PEG (Amphiphilic PROTAC) | 84.8 | Not Specified | |
| Standard Linker | B1 (Parent PROTAC) | Lower than B1-PEG | Not Specified | |
| PEG | PROTAC for ALK degradation | Enhanced | Not Specified | |
| Various | Rat PK data for various PROTACs | Varies | Varies |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are key experimental protocols cited in this guide.
PROTAC Synthesis with this compound Linker (General Protocol)
This protocol outlines a general approach for the synthesis of a PROTAC using an this compound linker via amide bond formation.
Materials:
-
Warhead (POI ligand) with a carboxylic acid or amine functional group
-
E3 ligase ligand with a carboxylic acid or amine functional group
-
This compound linker
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the component (warhead or E3 ligase ligand) containing the carboxylic acid in anhydrous DMF. Add the coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA) and stir at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated carboxylic acid solution, add a solution of the this compound linker (if it has a free amine) or the other PROTAC component (if the linker is pre-attached to one end) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.
-
Final Deprotection (if necessary): If the THP group on the linker needs to be removed to reveal a functional group for the final coupling step, treat the intermediate with an acid (e.g., p-toluenesulfonic acid in methanol).
-
Final Coupling: Repeat steps 1-4 to couple the final component to the deprotected linker.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein
-
Purified E3 ligase
-
PROTAC of interest
-
ITC buffer
Procedure:
-
Sample Preparation: Prepare solutions of the protein (in the cell) and the PROTAC (in the syringe) in the same ITC buffer. The concentrations should be chosen based on the expected binding affinity.
-
Titration: Perform a series of injections of the PROTAC solution into the protein solution in the ITC cell, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Cooperativity Measurement: To determine the cooperativity of ternary complex formation, perform two sets of experiments:
-
Titrate the PROTAC into the E3 ligase alone.
-
Titrate the PROTAC into a pre-formed complex of the E3 ligase and the target protein. The cooperativity factor (α) can be calculated as the ratio of the binding affinities in the two experiments.
-
Mandatory Visualization
The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows discussed in this guide.
References
A Comparative Guide to the Pharmacokinetic Properties of PROTACs: A Focus on Linker Composition
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system for targeted protein degradation. The tripartite structure of a PROTAC—comprising a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker—presents unique challenges and opportunities in drug design, particularly concerning their pharmacokinetic (PK) and pharmacodynamic (PD) properties. The linker, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides an objective comparison of the pharmacokinetic properties of PROTACs, with a specific focus on the influence of the linker composition. We will delve into the characteristics of polyethylene glycol (PEG) and alkyl-based linkers, presenting supporting experimental data to inform the rational design of next-generation protein degraders. While the specific molecule "MS-Peg12-thp PROTACs" did not yield specific public data, this guide will utilize well-characterized PROTACs as exemplars to illustrate key principles.
The Critical Role of the Linker in PROTAC Pharmacokinetics
The linker's length, rigidity, and chemical composition profoundly impact a PROTAC's physicochemical properties, which in turn govern its pharmacokinetic behavior. Key parameters influenced by the linker include:
-
Solubility: The linker can be modified to enhance the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for administration and absorption. PEG linkers, with their hydrophilic ether chains, are frequently employed to improve solubility.
-
Cell Permeability: For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target. This is a significant challenge for these large molecules that often fall "beyond the Rule of Five." The linker's properties, such as its polarity and ability to form intramolecular hydrogen bonds, can influence its ability to shield polar surfaces and facilitate membrane transit.
-
Metabolic Stability: The linker can be a site of metabolic breakdown by cellular enzymes. The choice of linker chemistry can significantly impact the PROTAC's half-life and overall exposure. For instance, ether-containing linkers like PEG can be susceptible to O-dealkylation reactions.
-
Ternary Complex Formation: The linker's flexibility and length are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the prerequisite for ubiquitination and subsequent degradation.
Comparative Analysis of Linker Types: PEG vs. Alkyl
To illustrate the impact of linker composition on pharmacokinetic properties, we will compare two prominent classes of linkers: the flexible and hydrophilic PEG linkers and the more hydrophobic alkyl linkers.
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used in PROTAC design due to their ability to improve solubility and provide flexibility. However, they can also present challenges.
MZ1 , a well-studied PROTAC targeting the BET bromodomain protein BRD4, utilizes a PEG linker to connect the JQ1 warhead to a VHL E3 ligase ligand. While MZ1 is a potent degrader of BRD4, it exhibits poor oral bioavailability and is a substrate for P-glycoprotein (P-gp) efflux, a transporter protein that actively pumps drugs out of cells. This high efflux ratio makes it unsuitable for oral administration.
Alkyl and Alkyl-Ether Linkers
Alkyl and alkyl-ether linkers offer a more hydrophobic alternative to PEG linkers. They can sometimes lead to improved cell permeability, but may also decrease solubility.
ARV-110 , an orally bioavailable PROTAC targeting the androgen receptor (AR), employs a linker that contains both alkyl and ether functionalities. This composition strikes a balance between solubility and permeability, contributing to its successful oral administration in clinical trials.
Quantitative Data Presentation
The following table summarizes the available pharmacokinetic parameters for ARV-110 in preclinical species. Due to the lack of oral bioavailability for MZ1, a direct quantitative comparison is not possible. However, the qualitative differences are highly informative for drug design.
| Parameter | ARV-110 (Alkyl-Ether Linker) | MZ1 (PEG Linker) |
| Target | Androgen Receptor (AR) | BRD4 |
| E3 Ligase Ligand | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Administration Route | Oral (PO) and Intravenous (IV) | Not suitable for oral administration |
| Oral Bioavailability (F%) | Rat: 23.83% Mouse: 37.89%[1][2] | High P-gp efflux prevents oral absorption |
| Clearance (CL) | Rat (IV): 413.6 ± 31.7 mL/h/kg Mouse (IV): 180.9 ± 30.79 mL/h/kg[2] | N/A |
| Volume of Distribution (Vss) | Rat (IV): 2366 ± 402.2 mL/kg[2] | N/A |
| Half-life (t1/2) | Rat (IV): ~4.1 h Mouse (IV): ~9.2 h | N/A |
Experimental Protocols
The evaluation of PROTAC pharmacokinetic properties involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Cell Permeability Assay (Caco-2)
The Caco-2 permeability assay is a widely used in vitro model to predict in vivo drug absorption.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Assay Procedure:
-
The PROTAC compound is added to the apical (A) side of the monolayer, representing the intestinal lumen.
-
Samples are collected from the basolateral (B) side, representing the blood, at various time points.
-
To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side.
-
-
Analysis: The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for active efflux transporters like P-gp.
In Vivo Pharmacokinetic Study in Rodents
In vivo studies are essential to determine the complete pharmacokinetic profile of a PROTAC.
-
Animal Dosing:
-
Intravenous (IV) administration: The PROTAC is administered directly into the bloodstream (e.g., via the tail vein) at a specific dose. This allows for the determination of clearance, volume of distribution, and half-life.
-
Oral (PO) administration: The PROTAC is administered by gavage at a specific dose.
-
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing. Plasma is separated by centrifugation.
-
Sample Analysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F%).
Western Blot for In Vivo Target Protein Degradation
To correlate pharmacokinetic profiles with pharmacodynamic effects, the extent of target protein degradation in tissues is often measured.
-
Tissue Collection: Following in vivo studies, tissues of interest are collected at various time points after PROTAC administration.
-
Protein Extraction: Tissues are homogenized, and total protein is extracted.
-
Western Blotting:
-
Protein samples are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for the target protein.
-
A secondary antibody conjugated to an enzyme is then added.
-
The signal is detected using a chemiluminescent substrate, and the band intensity is quantified to determine the level of the target protein.
-
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
Logical Relationship: Linker Properties and Pharmacokinetics
Caption: Influence of linker properties on pharmacokinetics.
References
Safety Operating Guide
Proper Disposal of MS-Peg12-thp: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of MS-Peg12-thp, a methoxy- and tetrahydropyranyl-functionalized polyethylene glycol derivative. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance. While polyethylene glycol (PEG) itself is generally considered non-hazardous and biodegradable, the presence of ether functional groups, particularly the tetrahydropyranyl (THP) ether, necessitates careful handling and disposal as potentially hazardous waste.[1]
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed by a licensed chemical waste disposal contractor. The following steps outline the process for preparing the waste for collection:
-
Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or your licensed waste disposal contractor.
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a dedicated and clearly labeled waste container.
-
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container. For liquid waste, a high-density polyethylene (HDPE) or glass container is recommended.
-
The container must be securely sealed to prevent spills and evaporation.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Storage Prior to Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals. Ethers are known to have the potential to form explosive peroxides over time, although the risk for this specific compound is not fully characterized.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste, including the chemical name and estimated quantity.
-
Never dispose of this compound down the drain or in regular trash. [2] Improper disposal can lead to environmental contamination and may be a violation of local and national regulations.
Summary of Chemical Properties and Disposal Considerations
| Property | Consideration for Disposal |
| Chemical Family | Polyethylene Glycol (PEG) Ether |
| Functional Groups | Methoxy Ether, Tetrahydropyranyl (THP) Ether |
| Known Hazards of PEG | Generally considered non-hazardous and biodegradable.[1] |
| Potential Hazards of Ethers | Can form explosive peroxides upon prolonged storage and exposure to air. Requires disposal as a flammable solvent in some cases. |
| Recommended Disposal Method | Collection by a licensed hazardous waste disposal contractor. |
| Prohibited Disposal Methods | Drain disposal, mixing with incompatible waste, disposal in regular trash. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Logical Relationship of Disposal Steps
This diagram outlines the sequential steps for the compliant disposal of this compound.
Caption: Sequential steps for this compound waste management.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) if available.
References
Personal protective equipment for handling MS-Peg12-thp
This guide provides crucial safety, handling, and disposal information for MS-Peg12-thp, a PEG-based PROTAC linker. The following procedures are designed to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Hazard Summary for a Structurally Similar Compound (MS-PEG1-THP) [1]
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Given these potential hazards, appropriate precautions must be taken to avoid ingestion and environmental release.
Engineering Controls
To minimize inhalation exposure and contain potential spills, all handling of this compound, especially of the solid form, should be conducted in a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to protect from potential chemical splashes and contact.[3][4][5] The following table outlines the recommended PPE for handling this compound.
Recommended Personal Protective Equipment
| Body Part | PPE Item | Specifications and Rationale |
|---|---|---|
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Protects against splashes and aerosols. Standard eyeglasses are not sufficient. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Inspected before use. Use proper removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Body | Laboratory Coat or Gown | Provides a barrier against spills. Gowns should be long-sleeved and close in the back. |
| Respiratory | Not generally required if handled in a fume hood. | If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used. |
| Feet | Closed-Toe Shoes | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps will ensure the safe handling of this compound.
Step 1: Preparation
-
Read and understand the available safety information for similar compounds.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Put on all required personal protective equipment.
Step 2: Handling the Compound
-
Weighing: If weighing the solid, perform this task within the fume hood to prevent inhalation of any dust. Use a tared, sealed container to transport the compound to the balance.
-
Dissolving: For ease of handling, consider making a stock solution. Add the solvent to the solid compound slowly to avoid splashing. If using a solvent like DMSO or DMF, handle with appropriate care as they can facilitate skin absorption.
Step 3: Post-Handling
-
Tightly seal the container of this compound.
-
Clean the work area thoroughly.
-
Remove and dispose of gloves and any other disposable PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an exposure or spill, follow these immediate actions.
First Aid Measures
| Exposure Route | First Aid Instructions |
|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or physician for guidance. |
Spill & Leak Procedures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area. Prevent the spill from entering drains. Contact your institution's environmental health and safety department for assistance.
Disposal Plan
Due to the high aquatic toxicity of similar compounds, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Disposal Route: Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous chemical waste disposal. Contact your institution's environmental health and safety office for specific guidance.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
